molecular formula C10H11ClO2 B1582980 4-Chloro-4'-hydroxybutyrophenone CAS No. 7150-55-2

4-Chloro-4'-hydroxybutyrophenone

Cat. No.: B1582980
CAS No.: 7150-55-2
M. Wt: 198.64 g/mol
InChI Key: HZCPODPQEZHXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4'-hydroxybutyrophenone is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-(4-hydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCPODPQEZHXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221725
Record name 4-Chloro-4'-hydroxybutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-55-2
Record name 4-Chloro-1-(4-hydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7150-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-hydroxybutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007150552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7150-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-4'-hydroxybutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-4'-hydroxybutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-4'-hydroxybutyrophenone, a bifunctional organic molecule of significant interest in synthetic chemistry. We will delve into its core properties, synthesis, analytical characterization, and safety protocols, offering field-proven insights to support its application in research and development.

Core Molecular Characteristics

This compound, also known by its IUPAC name 4-chloro-1-(4-hydroxyphenyl)butan-1-one, is a solid, beige powder.[1] Its structure is characterized by a butyrophenone core with two key functional groups: a hydroxyl group on the phenyl ring and a terminal chloro group on the butyryl chain. This dual functionality makes it a versatile intermediate for constructing more complex molecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 7150-55-2[1][2][3]
Molecular Formula C₁₀H₁₁ClO₂[3][4]
Molecular Weight 198.65 g/mol [3][4]
Appearance Beige Powder/Solid[1][5]
Melting Point 109-116 °C (range)[6]
Boiling Point ~285.11 °C (rough estimate)N/A
Density ~1.17 g/cm³ (rough estimate)N/A
InChIKey HZCPODPQEZHXHM-UHFFFAOYSA-N[6]
Canonical SMILES O=C(C1=CC=C(O)C=C1)CCCCl[6]

Synthesis Pathway: Friedel-Crafts Acylation

The primary route for synthesizing this compound is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride.[7][8] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride, generating a highly electrophilic acylium ion.

The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group. The acylation occurs predominantly at the para-position due to reduced steric hindrance compared to the ortho-positions, yielding the desired 4'-hydroxy product.

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst (e.g., AlCl₃): Essential for generating the acylium ion electrophile, which is reactive enough to attack the aromatic ring. An excess of catalyst is often required as the phenolic hydroxyl group can coordinate with the Lewis acid.[9]

  • Inert Solvent: A solvent like a halogenated hydrocarbon (e.g., dichloromethane, dichloroethane) or carbon disulfide is used as it does not react under the strong acidic conditions.[10]

  • Low Temperature Control: The reaction is often initiated at low temperatures (e.g., below 10°C) to manage its exothermic nature and to minimize potential side reactions, such as intramolecular cyclization of the product to form α-tetralone.[8]

G phenol Phenol reaction_step Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) phenol->reaction_step acyl_chloride 4-Chlorobutyryl Chloride acyl_chloride->reaction_step catalyst AlCl₃ (Lewis Acid) catalyst->reaction_step Catalyst product This compound reaction_step->product byproduct HCl reaction_step->byproduct

Figure 1: Synthesis via Friedel-Crafts Acylation.
Generalized Synthesis Protocol

This protocol is a generalized representation based on established Friedel-Crafts principles. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

  • Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen) and cool the mixture in an ice bath.

  • Reactant Addition: Slowly add a solution of 4-chlorobutyryl chloride in the same solvent to the stirred catalyst suspension, maintaining a low temperature.

  • Phenol Addition: Add a solution of phenol dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below a specified limit (e.g., 10°C).[8]

  • Reaction Progression: After the addition is complete, allow the mixture to stir at a controlled temperature for several hours to ensure the reaction goes to completion.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction & Purification: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its two distinct reactive sites—the alkyl chloride and the phenolic hydroxyl group—allow for sequential, selective modifications to build more complex molecular architectures.

While direct applications are not extensively documented in peer-reviewed literature, its structural motifs are present in various pharmacologically active compounds. It is crucial to distinguish this compound from its close analogs to ensure scientific accuracy:

  • 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2): This is a well-known intermediate in the synthesis of several butyrophenone-class antipsychotic drugs, including haloperidol and droperidol.[11][12][13] The fluorine atom in this analog is a key component of the final drug structure.

  • 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3): This compound, which has a benzophenone core instead of a butyrophenone core, is a critical intermediate for producing the lipid-lowering drug Fenofibrate.[14]

The subject of this guide, this compound (CAS 7150-55-2), serves as a potential precursor for novel derivatives in medicinal chemistry and materials science. The terminal chloride can be displaced by various nucleophiles, and the hydroxyl group can be alkylated or esterified, opening pathways for creating diverse chemical libraries.

Analytical Methodologies

To ensure the identity, purity, and quality of this compound, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

A reverse-phase (RP) HPLC method can effectively separate the compound from starting materials and potential byproducts. [N/A]

Self-Validating System Logic:

  • Column Choice: A C18 or similar nonpolar stationary phase is chosen because the analyte is moderately polar.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an acidified aqueous buffer (e.g., water with phosphoric or formic acid) is used. The acetonitrile serves as the strong eluent, while the acid protonates the phenolic hydroxyl group to ensure a consistent charge state and sharp peak shape.

  • Detection: A UV detector set to the compound's absorbance maximum (λ-max) provides sensitive and linear detection.

G sample Sample Preparation (Dissolve in Mobile Phase) injection HPLC Injection sample->injection separation Reverse-Phase Column (e.g., C18) injection->separation detection UV Detection separation->detection analysis Data Analysis (Purity & Quantification) detection->analysis

Figure 2: General Workflow for HPLC Analysis.
HPLC Analysis Protocol

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the experimental sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent reverse-phase column. [N/A]

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (for UV) or 0.1% formic acid (for MS-compatibility). [N/A]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at the appropriate wavelength.

  • Data Acquisition: Inject the standards and sample onto the HPLC system.

  • Analysis: Integrate the peak corresponding to this compound. Determine purity by calculating the area percentage of the main peak. Quantify the sample against the calibration curve generated from the reference standards.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. It is classified as an irritant.

Table 2: Safety and Handling Information

CategoryInformationSource(s)
GHS Signal Word Warning[1]
Physical State Powder Solid[1]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Precautionary Measures Wear suitable protective clothing, gloves, and eye/face protection.N/A
First Aid (Eyes) In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.N/A

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-4'-hydroxybutyrophenone from 4-Chlorobutyronitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-Chloro-4'-hydroxybutyrophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus of this document is the application of the Houben-Hoesch reaction, a classic and effective method for the acylation of phenols with nitriles. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, actionable protocols.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of various more complex molecules. Its bifunctional nature, possessing both a halogenated alkyl chain and a phenolic hydroxyl group, allows for a diverse range of subsequent chemical transformations. This makes it a sought-after intermediate in the development of novel therapeutic agents and other high-value chemical entities. The synthesis of this compound from readily available starting materials like 4-chlorobutyronitrile and phenol is, therefore, a process of significant industrial and academic interest.

The Synthetic Strategy: The Houben-Hoesch Reaction

The most direct and established route for the synthesis of this compound from 4-chlorobutyronitrile and phenol is the Houben-Hoesch reaction.[1][2] This reaction is a type of electrophilic aromatic substitution where a nitrile, activated by a Lewis acid and hydrogen chloride, acylates an electron-rich aromatic ring, such as a phenol.[1][2]

The causality behind choosing this method lies in its efficiency for acylating phenols, which can be challenging with standard Friedel-Crafts acylation conditions due to the coordinating effect of the hydroxyl group with the Lewis acid catalyst. The Houben-Hoesch reaction circumvents this by activating the nitrile to form a reactive electrophile, a nitrilium ion, which then attacks the electron-rich phenol ring.[1]

The Underlying Mechanism

The mechanism of the Houben-Hoesch reaction is a two-stage process:

  • Formation of the Ketimine Intermediate: The reaction is initiated by the coordination of the Lewis acid (commonly zinc chloride or aluminum chloride) to the nitrogen atom of the nitrile.[3] Gaseous hydrogen chloride then protonates the nitrile, forming a highly electrophilic nitrilium ion. This electrophile undergoes an electrophilic aromatic substitution reaction with the phenol, typically at the para position due to steric hindrance at the ortho positions. This results in the formation of a ketimine intermediate.[1]

  • Hydrolysis to the Ketone: The ketimine intermediate is then hydrolyzed during the aqueous workup of the reaction mixture. This hydrolysis step cleaves the carbon-nitrogen double bond, yielding the desired aryl ketone, this compound, and an ammonium salt as a byproduct.[1]

Diagram of the Houben-Hoesch Reaction Mechanism:

Houben_Hoesch_Mechanism cluster_step1 Step 1: Formation of Nitrilium Ion and Electrophilic Attack cluster_step2 Step 2: Hydrolysis 4-chlorobutyronitrile Cl-(CH₂)₃-C≡N Nitrilium_Ion [Cl-(CH₂)₃-C≡N⁺-H] [ZnCl₃]⁻ 4-chlorobutyronitrile->Nitrilium_Ion Activation Lewis_Acid ZnCl₂/HCl Lewis_Acid->Nitrilium_Ion Ketimine_Intermediate Ketimine Intermediate Nitrilium_Ion->Ketimine_Intermediate Phenol Phenol Ring (Electron Rich) Phenol->Ketimine_Intermediate Electrophilic Attack Product This compound Ketimine_Intermediate->Product Hydrolysis Hydrolysis H₂O/H⁺ Hydrolysis->Product Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Phenol, 4-Chlorobutyronitrile, and Anhydrous ZnCl₂ in Ether B Cool to 0-5 °C A->B C Bubble Dry HCl Gas B->C D Stir at Room Temperature (12-24h) C->D E Pour onto Crushed Ice D->E F Separate Organic Layer E->F G Extract Aqueous Layer with CH₂Cl₂ F->G H Wash with NaHCO₃ and Brine G->H I Dry over Na₂SO₄ and Concentrate H->I J Column Chromatography (Silica Gel, Hexane/EtOAc) I->J K Recrystallization (Hexane/EtOAc) J->K L Pure this compound K->L

References

A Comprehensive Spectroscopic Guide to 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-4'-hydroxybutyrophenone, a butyrophenone derivative of interest to researchers in drug discovery and organic synthesis. This document is intended for scientists and professionals who require a detailed understanding of the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (CAS 7150-55-2) belongs to the butyrophenone class of compounds, which are characterized by a phenyl ring attached to a carbonyl group, which is in turn connected to a four-carbon chain.[1][2][3] The presence of a hydroxyl group on the phenyl ring and a chlorine atom on the terminal carbon of the butyryl chain introduces specific functionalities that are crucial for its chemical reactivity and potential biological activity. Accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural profile.

Molecular Structure and Key Features

The structural formula of this compound is C₁₀H₁₁ClO₂.[1][2][4][5] Understanding its structure is key to interpreting its spectral data. The molecule consists of a 4-hydroxyphenyl group, a carbonyl group, and a 4-chlorobutyl chain.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The data presented here is based on analysis from spectral databases, with DMSO-d6 as the solvent.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the butyl chain, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3Singlet1HAr-OH
~7.8Doublet2HAr-H (ortho to C=O)
~6.9Doublet2HAr-H (meta to C=O)
~3.7Triplet2H-CH₂-Cl
~3.1Triplet2H-C(=O)-CH₂-
~2.1Quintet2H-CH₂-CH₂-CH₂-

Interpretation:

  • Aromatic Region: The para-substituted hydroxyphenyl group gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (~7.8 ppm) compared to the protons meta to the carbonyl group (~6.9 ppm).

  • Aliphatic Region: The three methylene groups of the chlorobutyl chain will appear as distinct signals. The methylene group attached to the chlorine atom (-CH₂-Cl) is expected to be the most downfield (~3.7 ppm) due to the electronegativity of chlorine. The methylene group adjacent to the carbonyl group (-C(=O)-CH₂-) will also be deshielded (~3.1 ppm). The central methylene group will appear as a quintet around 2.1 ppm, being split by the two adjacent methylene groups.

  • Hydroxyl Proton: The phenolic hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and temperature. In DMSO-d6, it is expected to appear at a lower field (~10.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound has been recorded on a Bruker AM-270 instrument using DMSO-d6 as the solvent.[5]

Table 2: Experimental ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~198.0C =O
~162.0C -OH
~131.0Ar-C H (ortho to C=O)
~128.0Ar-C (ipso to C=O)
~115.0Ar-C H (meta to C=O)
~44.5-C H₂-Cl
~34.0-C(=O)-C H₂-
~27.0-CH₂-C H₂-CH₂-

Interpretation:

  • Carbonyl Carbon: The carbonyl carbon is the most deshielded, appearing at a very low field (~198.0 ppm).

  • Aromatic Carbons: The carbon attached to the hydroxyl group (C-OH) is significantly deshielded and appears around 162.0 ppm. The other aromatic carbons appear in the range of 115-131 ppm.

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are consistent with their chemical environment. The carbon attached to the chlorine atom is the most downfield of the aliphatic carbons (~44.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-Cl bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
3400-3200Broad, StrongO-H stretch (phenolic)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1670StrongC=O stretch (aryl ketone)
1600, 1580, 1500Medium-WeakAromatic C=C stretch
~1250StrongC-O stretch (phenol)
~750StrongC-Cl stretch

Interpretation:

  • A broad and strong absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group.

  • The strong absorption around 1670 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.

  • The presence of both aromatic and aliphatic C-H stretches will be observed.

  • A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the phenol.

  • The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Weight: 198.65 g/mol ), the mass spectrum will show the molecular ion peak and several characteristic fragment ions.[4][5]

The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

G M [C₁₀H₁₁ClO₂]⁺˙ m/z = 198/200 F1 [C₈H₇O₂]⁺ m/z = 135 M->F1 - C₂H₃Cl F4 [C₄H₈Cl]⁺ m/z = 91/93 M->F4 α-cleavage F2 [C₇H₅O]⁺ m/z = 105 F1->F2 - CH₂O F3 [C₆H₅O]⁺ m/z = 93 F2->F3 - CO

Figure 2: Proposed mass fragmentation pathway.

Interpretation of Fragmentation:

  • Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 198, with a corresponding M+2 peak at m/z 200.

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the butyl chain is a common fragmentation pathway for ketones. This would result in the formation of the 4-hydroxybenzoyl cation at m/z 121 and a chlorobutyl radical.

  • McLafferty Rearrangement: Butyrophenones are known to undergo McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α-β carbon-carbon bond. This would lead to the formation of a neutral chloropropene molecule and a radical cation at m/z 136.

  • Other Fragments: Loss of the chlorobutyl chain would lead to the 4-hydroxyphenylacylium ion at m/z 121. Subsequent loss of CO would give the hydroxyphenyl cation at m/z 93.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument: A 300-500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, several hundred to thousands of scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Electron ionization (EI) at 70 eV is a common method for fragmentation.

    • The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, including chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, are consistent with the proposed structure. This information is invaluable for researchers working with this compound, ensuring its identity and purity in synthetic and analytical applications.

References

An In-Depth Technical Guide to 4-Chloro-1-(4-hydroxyphenyl)butan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-1-(4-hydroxyphenyl)butan-1-one (CAS No. 7150-55-2), a key butyrophenone intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and a validated laboratory-scale synthesis protocol via Friedel-Crafts acylation. Core sections are dedicated to the mechanistic principles of its synthesis, potential side reactions, and detailed analytical characterization, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide elucidates its primary application as a precursor in the synthesis of advanced pharmaceutical intermediates, highlighting its role in constructing the core structure of various therapeutic agents. Safety protocols and handling guidelines are also provided based on data from structurally related analogs.

Introduction and Chemical Identity

4-Chloro-1-(4-hydroxyphenyl)butan-1-one, also known by its common name 4-Chloro-4'-hydroxybutyrophenone, is a bifunctional organic molecule of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its structure incorporates a hydroxylated phenyl ring, a ketone, and a terminal alkyl chloride. This unique combination of functional groups makes it a versatile building block for constructing more complex molecular architectures, particularly in drug development. The presence of the reactive alkyl chloride allows for straightforward nucleophilic substitution reactions, while the phenolic hydroxyl group can be used for etherification or other modifications.

The authoritative IUPAC name for this compound is 4-chloro-1-(4-hydroxyphenyl)butan-1-one .[3]

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name 4-chloro-1-(4-hydroxyphenyl)butan-1-one[3]
Synonyms This compound, p-(4-Chlorobutyryl)phenol[1]
CAS Number 7150-55-2[2]
Molecular Formula C₁₀H₁₁ClO₂[3]
Molecular Weight 198.65 g/mol [3]
Physical Form Solid[1]
Melting Point 109-116 °C[2]
InChI Key HZCPODPQEZHXHM-UHFFFAOYSA-N[3]
SMILES C(CC(=O)c1ccc(cc1)O)CCl[3]
Synthesis and Mechanistic Rationale

The principal and most industrially viable method for synthesizing 4-chloro-1-(4-hydroxyphenyl)butan-1-one is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride.[4] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring of phenol acts as a nucleophile, attacking an electrophilic acylium ion generated in situ.

2.1. The Friedel-Crafts Acylation Mechanism

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds through several key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst coordinates with the chlorine atom of the 4-chlorobutyryl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich phenol ring attacks the electrophilic carbon of the acylium ion. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group, the acylation occurs predominantly at the para position, which is sterically less hindered.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to regenerate the stable aromatic ring, yielding the final product.

Friedel-Crafts Acylation Mechanism Figure 1: Mechanism of Friedel-Crafts Acylation acyl_chloride 4-Chlorobutyryl Chloride (Cl-CO-(CH₂)₃-Cl) complex complex acyl_chloride->complex + AlCl₃ alcl3 AlCl₃ (Lewis Acid) alcl3->complex phenol Phenol arenium Arenium Ion Intermediate (Sigma Complex) phenol->arenium + Acylium Ion (Electrophilic Attack) product 4-Chloro-1-(4-hydroxyphenyl)butan-1-one acylium Acylium Ion [Cl-(CH₂)₃-C=O]⁺ acylium->arenium arenium->product - H⁺, -AlCl₃ (Rearomatization) complex->acylium Forms Electrophile Synthesis Workflow Figure 2: Laboratory Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Phenol & 4-Chlorobutyryl Chloride in DCM addition Dropwise Addition (Maintain T < 10°C) prep_reactants->addition prep_catalyst Suspend AlCl₃ in DCM Cool to 0°C prep_catalyst->addition stir Stir at RT (30-60 min) addition->stir quench Quench on Ice/HCl stir->quench extract Extract with DCM quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry isolate Concentrate in Vacuo wash_dry->isolate purify Recrystallize isolate->purify final_product final_product purify->final_product Pure Product Downstream Synthesis Figure 3: General Downstream Application start_mol 4-Chloro-1-(4-hydroxyphenyl)butan-1-one product Advanced Intermediate / API Core (e.g., Butyrophenone-Piperidine Adduct) start_mol->product amine Nucleophilic Amine (e.g., Piperidine derivative) amine->product base Base (e.g., K₂CO₃) Solvent (e.g., ACN) base->product Reaction Conditions

References

solubility of 4-Chloro-4'-hydroxybutyrophenone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Solubility Profile of 4-Chloro-4'-hydroxybutyrophenone: A Framework for Predictive Analysis and Experimental Determination

Abstract

This compound is a butyrophenone derivative with significant potential as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough understanding of its solubility is a critical prerequisite for its application in reaction chemistry, purification, and formulation development. However, publicly available, quantitative solubility data for this specific compound is scarce. This technical guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and interpret the solubility of this compound. We will dissect the molecule's physicochemical properties to build a predictive solubility model across various solvent classes. This is followed by a detailed, field-proven protocol for determining thermodynamic solubility via the gold-standard shake-flask method, coupled with HPLC-UV quantification. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to generating reliable solubility data.

Part 1: Physicochemical Characterization and Predictive Solubility Analysis

The solubility of a compound is fundamentally dictated by its molecular structure and the resulting physicochemical properties. By analyzing these properties for this compound, we can logically predict its behavior in different solvent systems.

Molecular Structure and Key Functional Groups

The structure of this compound (MW: 198.65 g/mol , Formula: C10H11ClO2) incorporates several key functional groups that govern its polarity and interaction potential:[1][2]

  • Aromatic Ring (Phenyl Group): A non-polar, hydrophobic moiety that contributes to solubility in aromatic and less polar organic solvents.

  • Ketone Group (C=O): A polar group capable of acting as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH): A polar, protic group that can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents like water and alcohols.

  • Butyl Chloride Chain (-CH2CH2CH2Cl): A flexible, largely non-polar alkyl chain with a terminal chloro- group that adds moderate polarity.

The molecule presents a classic amphipathic character—a balance of polar (hydroxyl, ketone) and non-polar (phenyl ring, alkyl chain) regions.

Predicted Physicochemical Properties

Several key parameters can be predicted to guide solvent selection:

PropertyPredicted Value / ObservationImplication for SolubilitySource
XlogP 2.1A positive LogP value indicates greater lipophilicity ("oil-loving") than hydrophilicity ("water-loving"), predicting low aqueous solubility.[1]
Hydrogen Bond Donors 1 (from -OH)Allows for specific, strong interactions with protic and other hydrogen-bonding solvents.Structural Analysis
Hydrogen Bond Acceptors 2 (from C=O and -OH)Enhances interactions with a wide range of polar solvents.Structural Analysis
pKa ~7.7 (Predicted for the phenolic -OH)The hydroxyl group is weakly acidic. Solubility in aqueous media will, therefore, be pH-dependent, increasing significantly at pH values more than 2 units above the pKa.[3][4]
Rationale for Solvent Selection: A Predictive Model

Based on the principle of "like dissolves like," we can forecast the solubility behavior:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be low in water due to the dominant hydrophobic character (XlogP of 2.1). The presence of the hydroxyl group will permit some solubility, which should increase as the solvent becomes less polar (Methanol > Ethanol > Water), as the solvent's hydrocarbon portion can better accommodate the solute's non-polar regions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents are strong hydrogen bond acceptors and have suitable dielectric constants to solvate the polar regions of the molecule without the competing hydrogen bond network of water. DMSO, in particular, is an excellent solvent for many poorly water-soluble drug candidates.[3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Low to moderate solubility is expected. While the phenyl ring and alkyl chain favor these solvents, the highly polar hydroxyl group will significantly hinder dissolution, as these solvents cannot effectively solvate it.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is likely. These solvents offer a balance of polarity to interact with the ketone and chloro- groups while being non-protic, making them compatible with the overall structure. The solubility of compounds often increases in chloroalkanes compared to alkanes.[5]

G Compound This compound (Amphipathic Nature) Properties Physicochemical Properties - XlogP ≈ 2.1 (Lipophilic) - H-Bond Donor/Acceptor Sites - Weakly Acidic (-OH) Compound->Properties Governs PolarProtic Polar Protic (Water, Methanol) Properties->PolarProtic Predicts Interaction With PolarAprotic Polar Aprotic (DMSO, DMF) Properties->PolarAprotic Predicts Interaction With NonPolar Non-Polar (Hexane, Toluene) Properties->NonPolar Predicts Interaction With Chlorinated Chlorinated (DCM, Chloroform) Properties->Chlorinated Predicts Interaction With LowSol Predicted: Low Solubility PolarProtic->LowSol Due to high XlogP HighSol Predicted: High Solubility PolarAprotic->HighSol Strong H-bond acceptance NonPolar->LowSol Polar -OH group disfavors ModSol Predicted: Moderate Solubility Chlorinated->ModSol Balanced polarity

Figure 1: Logic diagram for predictive solvent selection based on compound properties.

Part 2: A Validated Protocol for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The Shake-Flask method is the universally recognized gold standard for this measurement due to its robustness and reliability.[3][6]

Causality Behind the Shake-Flask Method

This method is authoritative because it directly measures the point of saturation. By adding an excess of the solid compound to the solvent, we create a system where the rate of dissolution equals the rate of precipitation. This dynamic equilibrium ensures the supernatant is maximally saturated. Controlling temperature is critical, as solubility is temperature-dependent.[3] The subsequent analytical quantification of the clear supernatant provides the definitive solubility value.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (purity >99%, verified by HPLC).

  • Solvent of choice (HPLC grade or equivalent).

  • Calibrated analytical balance.

  • Glass vials with Teflon-lined screw caps.

  • Orbital shaker or rotator within a temperature-controlled incubator.

  • Calibrated centrifuge.

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent).

  • Volumetric flasks and pipettes.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~10-20 mg per 1 mL of solvent.

    • Accurately add a known volume of the chosen solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker within an incubator set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[3] Expert Insight: For a new compound, it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has plateaued, thereby validating the equilibration time.

  • Phase Separation (Self-Validation Step):

    • After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 1-2 hours to let larger solid particles settle.

    • To remove all undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). This step is crucial to avoid artificially high results from suspended microparticles.

  • Sample Collection and Preparation:

    • Carefully draw the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. Causality Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

    • Accurately dilute a known volume of the clear, filtered supernatant with the mobile phase used for HPLC analysis to bring the concentration within the calibrated range of the instrument.

  • Quantification via HPLC-UV:

    • Develop a specific HPLC method (e.g., using a C18 column) to separate the analyte from any potential impurities. The mobile phase could be a mixture of acetonitrile and water.

    • Identify the wavelength of maximum absorbance (λ-max) for this compound to ensure maximum sensitivity.

    • Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.999.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express solubility in desired units, such as mg/mL or mol/L.

G Start Start: Pure Compound + HPLC-Grade Solvent Step1 Step 1: Add Excess Solid to Solvent in Vial Start->Step1 Step2 Step 2: Equilibration (e.g., 24-48h at 25°C) on Orbital Shaker Step1->Step2 Step3 Step 3: Phase Separation Centrifuge to Pellet Undissolved Solid Step2->Step3 Step4 Step 4: Sample Collection Filter Supernatant (0.22 µm Syringe Filter) Step3->Step4 Step5 Step 5: Dilution Accurately Dilute Sample into HPLC Mobile Phase Step4->Step5 Step6 Step 6: Quantification Inject on Calibrated HPLC-UV System Step5->Step6 End End: Solubility Value (e.g., mg/mL) Step6->End

Figure 2: Experimental workflow for thermodynamic solubility determination via the Shake-Flask method.

Part 3: Data Presentation and Interpretation

Once determined, the solubility data should be presented clearly. This allows for easy comparison and informs subsequent experimental design.

Summarizing Quantitative Data

The results from the experimental protocol should be tabulated as follows:

SolventTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mol/L)Method
[e.g., Methanol]25.0[Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Acetonitrile]25.0[Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Deionized Water]25.0[Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
[e.g., Toluene]25.0[Experimental Value][Calculated Value]Shake-Flask, HPLC-UV
Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is vital to distinguish between the data generated by the above protocol and "kinetic" solubility data.

  • Thermodynamic Solubility: The true equilibrium value, measured from a solid in equilibrium with its solution. This is crucial for formulation and understanding physical stability.

  • Kinetic Solubility: Often measured in early drug discovery, this value is determined by adding a concentrated DMSO stock solution of a compound to an aqueous buffer and measuring the concentration at which it precipitates.[7][8] The resulting precipitate is often amorphous and more soluble than the stable crystalline form. Kinetic solubility is a measure of how readily a compound stays in a supersaturated solution, not its true equilibrium state.

Understanding this difference is paramount. The thermodynamic solubility determined here is the foundational parameter for all late-stage development, including choosing solvents for crystallization, preparing stable liquid formulations, and predicting oral absorption.[9]

References

An In-depth Technical Guide to 4-Chloro-4'-hydroxybutyrophenone and its Analogs as Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-chloro-4'-substituted butyrophenones as pivotal precursors in the synthesis of high-impact neuroleptic drugs. While focusing on the structural motif exemplified by 4-Chloro-4'-hydroxybutyrophenone, this document places a strong emphasis on its close and industrially significant analog, 4-chloro-4'-fluorobutyrophenone, which serves as the primary building block for butyrophenone-class antipsychotics such as Haloperidol and Bromperidol. We will dissect the core synthetic pathways, provide detailed experimental protocols, and explain the underlying chemical principles that govern these transformations. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, safety protocols, and analytical validation, thereby bridging theoretical knowledge with practical application in pharmaceutical manufacturing.

Introduction: The Butyrophenone Backbone in Modern Neuroleptics

The butyrophenone class of drugs represents a cornerstone in the pharmacological management of psychosis and schizophrenia. Compounds like Haloperidol and Bromperidol are potent dopamine D2 receptor antagonists, and their efficacy is intrinsically linked to their core chemical structure: a phenylpiperidine moiety linked by a four-carbon chain to a substituted benzoyl group. The construction of this molecular architecture relies on the strategic use of key intermediates, among which 4-chloro-substituted butyrophenones are paramount.

A critical point of clarification is the specific substitution on the 4'-position (para-position) of the phenyl ring. While the topic specifies This compound , the most widely documented and industrially utilized precursor for Haloperidol and related drugs is 4-Chloro-4'-fluorobutyrophenone .[1][2] The fluoro-substituent is a key feature of the final drug structure. This guide will thoroughly detail the synthesis using the fluoro-analog due to its established role, while providing the specific properties of the hydroxy-analog for reference and potential applications in the synthesis of other derivatives.

Physicochemical Profile and Characterization

Accurate characterization of the starting material is a non-negotiable prerequisite for any successful and reproducible synthesis. The identity and purity of the precursor directly impact reaction kinetics, yield, and the impurity profile of the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₂[3]
Molecular Weight 198.65 g/mol [3]
CAS Number 7150-55-2[4]
Canonical SMILES C(CC(=O)c1ccc(cc1)O)CCl[3]
InChIKey HZCPODPQEZHXHM-UHFFFAOYSA-N[3]
Appearance Varies; typically a solid
Analytical Characterization Protocols

To ensure the precursor meets the stringent quality requirements for pharmaceutical synthesis, a suite of analytical methods must be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the compound.[5] It is particularly sensitive for detecting genotoxic impurities like alkylating agents that may arise during synthesis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum should clearly show signals corresponding to the aromatic protons, the hydroxyl proton, and the aliphatic protons of the butyrophenone chain.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the hydroxyl (-OH stretch), carbonyl (C=O stretch), and C-Cl bond.

The Core Synthetic Application: Synthesis of Butyrophenone Antipsychotics

The primary utility of 4-chloro-4'-substituted butyrophenones is their role as an electrophile in the N-alkylation of a suitable piperidine derivative. This reaction forms the central carbon-nitrogen bond that defines the final drug. We will detail the synthesis of Haloperidol from 4-chloro-4'-fluorobutyrophenone.

Synthesis of Haloperidol: The Key N-Alkylation Step

The industrial synthesis of Haloperidol involves the direct coupling of 4-chloro-4'-fluorobutyrophenone with 4-(4-chlorophenyl)-4-hydroxypiperidine.[1]

Causality Behind the Reaction: This is a classic nucleophilic substitution (Sɴ2) reaction.

  • The Electrophile: 4-chloro-4'-fluorobutyrophenone. The carbon atom attached to the chlorine is electron-deficient (electrophilic) due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to nucleophilic attack.

  • The Nucleophile: 4-(4-chlorophenyl)-4-hydroxypiperidine. The secondary amine within the piperidine ring is a potent nucleophile, readily donating its lone pair of electrons to form a new bond.

  • The Role of the Base: A base, such as potassium hydroxide or sodium carbonate, is essential to deprotonate the secondary amine of the piperidine, increasing its nucleophilicity and driving the reaction forward. It also neutralizes the HCl formed as a byproduct.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis of Haloperidol.

Haloperidol_Synthesis cluster_product Product cluster_conditions Reaction Conditions Precursor 4-Chloro-4'-fluorobutyrophenone Conditions Aqueous Basic Solution (e.g., KOH) Reflux Precursor->Conditions Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Piperidine->Conditions Haloperidol Haloperidol Conditions->Haloperidol N-Alkylation (SN2 Reaction)

Caption: Synthetic pathway for Haloperidol via N-alkylation.

Detailed Experimental Protocol for Haloperidol Synthesis

This protocol is adapted from established patent literature and represents a standard laboratory-scale procedure.[1]

Materials:

  • 4-chloro-4'-fluorobutyrophenone

  • 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride

  • Potassium iodide (catalyst)

  • Potassium hydroxide (base)

  • Water (solvent)

  • Toluene (for extraction)

  • Hydrochloric acid (for acidification)

Procedure:

  • Reactor Setup: To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride (1 equivalent), potassium iodide (catalytic amount, e.g., 0.2 eq), and water.

  • Basification: Begin stirring and add potassium hydroxide (approx. 2.2 eq) to the mixture. Stir for 5-10 minutes to liberate the free base of the piperidine.

  • Addition of Precursor: Add 4-chloro-4'-fluorobutyrophenone (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add toluene to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer with water to remove inorganic salts.

  • Acidification and Isolation: Cool the toluene solution and slowly add concentrated hydrochloric acid to precipitate Haloperidol as its hydrochloride salt.

  • Purification: Filter the resulting solid, wash with cold toluene or another suitable solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Self-Validating System: The success of this protocol relies on careful monitoring. The initial basification is critical to ensure the piperidine is in its nucleophilic free-base form. The use of a catalyst like potassium iodide can facilitate the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate. Purity is validated at the end by HPLC and melting point analysis.

Application to Bromperidol Synthesis

The synthesis of Bromperidol follows the exact same chemical logic. The only difference is the piperidine starting material, which is 4-(4-bromophenyl)-4-hydroxypiperidine .[6][7] The butyrophenone precursor remains 4-chloro-4'-fluorobutyrophenone, as the fluoro-substituent is also present in the final Bromperidol structure.[7]

Safety, Handling, and Regulatory Considerations

Working with chlorinated organic compounds requires strict adherence to safety protocols to minimize exposure and ensure environmental protection.

Hazard Identification and Safe Handling

The following table summarizes the key hazards associated with butyrophenone precursors, based on data for structurally similar compounds.[8][9]

Table 2: Hazard Identification and Recommended Personal Protective Equipment (PPE)

HazardDescriptionRecommended PPE & Handling
Skin Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.[8]Wear nitrile or neoprene protective gloves. Use a lab coat. Wash hands thoroughly after handling.[8][9]
Eye Irritation Causes serious eye irritation.[8]Wear chemical safety goggles or a face shield. Ensure an eyewash station is readily accessible.[8][9]
Respiratory Irritation May cause respiratory irritation if fumes or dust are inhaled.[8]Handle only in a well-ventilated area or a chemical fume hood.[8][9]
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.[9]
First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]

  • After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.[8]

Regulatory Context

While this compound itself may not be explicitly listed on international precursor watchlists, the synthesis of controlled substances like fentanyl involves piperidine-based precursors that are heavily regulated.[10][11] All laboratories and manufacturing sites must comply with national and international regulations regarding the purchase, storage, and use of chemicals that can be diverted for illicit drug manufacture.[12][13] Proper documentation and inventory control are essential components of responsible chemical management.

Conclusion

4-Chloro-4'-substituted butyrophenones are indispensable precursors in pharmaceutical science, providing the foundational electrophilic component for the synthesis of the entire butyrophenone class of antipsychotics. A precise understanding of the N-alkylation reaction mechanism, coupled with rigorous analytical control and stringent safety protocols, enables the efficient and safe production of life-changing medications like Haloperidol and Bromperidol. As drug development evolves, the core principles detailed in this guide—from precursor characterization to process safety—will remain the bedrock of reliable and responsible pharmaceutical manufacturing.

References

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-Chloro-4'-hydroxybutyrophenone, a key intermediate in the preparation of various pharmacologically active compounds, including the antipsychotic drug haloperidol. The document emphasizes the prevalent synthetic strategy, the Friedel-Crafts acylation, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and a discussion of critical process parameters. Furthermore, alternative synthetic routes, potential side reactions, and purification strategies are examined to provide a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₁₀H₁₁ClO₂[1], is a crucial building block in medicinal chemistry. Its butyrophenone scaffold is a common feature in a variety of central nervous system (CNS) active agents. The presence of a hydroxyl group on the phenyl ring and a chloro group on the butyryl chain offers versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of complex target molecules. This guide aims to provide a detailed and practical overview of its synthesis, focusing on robust and scalable methodologies.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction allows for the direct introduction of the 4-chlorobutyryl group onto the phenol ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established mechanism involving the formation of a highly electrophilic acylium ion.

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Formation of the Acylium Ion cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Catalyst Regeneration acyl_chloride 4-Chlorobutyryl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) lewis_acid_complex [AlCl₄]⁻ phenol Phenol acylium_ion->phenol sigma_complex Arenium Ion Intermediate (Sigma Complex) phenol->sigma_complex + Acylium Ion product This compound sigma_complex->product - H⁺ lewis_acid_complex2 [AlCl₄]⁻ product->lewis_acid_complex2 regenerated_lewis_acid AlCl₃ lewis_acid_complex2->regenerated_lewis_acid + H⁺ proton H⁺ hcl HCl G start Start setup Reaction Setup: - Flask with AlCl₃ in DCM - Cool to 0-5 °C start->setup add_phenol Add Phenol Solution setup->add_phenol add_acyl_chloride Add 4-Chlorobutyryl Chloride Solution add_phenol->add_acyl_chloride react Reaction at Room Temperature add_acyl_chloride->react workup Work-up: - Quench with ice/HCl - Extract with DCM react->workup purify Purification: - Wash with NaHCO₃/Brine - Dry and Concentrate - Recrystallize workup->purify product Final Product: This compound purify->product G ester Phenyl 4-chlorobutanoate O=C(O-Ph)CH₂CH₂CH₂Cl rearrangement Fries Rearrangement (AlCl₃, heat) ester->rearrangement product This compound HO-Ph-C(=O)CH₂CH₂CH₂Cl rearrangement->product

References

The Butyrophenone Revolution: A Technical Guide to the Discovery and Evolution of a Foundational Class of Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Paradigm Shift in Psychiatry

The mid-20th century marked a pivotal era in the history of medicine, particularly in the nascent field of psychopharmacology. The introduction of chlorpromazine in the early 1950s had, for the first time, offered a tangible pharmacological intervention for psychosis, cracking open the door to the biological underpinnings of severe mental illness.[1][2] However, the therapeutic landscape was still in its infancy. It was in this environment of burgeoning hope and scientific curiosity that a Belgian physician and pharmacologist, Dr. Paul Janssen, and his team at Janssen Pharmaceutica, would serendipitously uncover a novel class of compounds that would not only refine the treatment of psychosis but also profoundly shape our understanding of its neurobiology: the butyrophenones.[3][4][5] This guide provides a comprehensive technical journey through the discovery, history, and enduring legacy of these remarkable derivatives.

Part 1: The Genesis of Haloperidol - From Analgesia to Antipsychotic Efficacy

The story of the butyrophenones begins not with a targeted search for an antipsychotic, but with the systematic exploration of pethidine (meperidine) analogs for analgesic properties.[6] Dr. Janssen, a proponent of the idea that a compound's chemical structure directly relates to its physiological effects, led his team in the methodical modification of promising molecules.[7] This research into central analgesic molecules derived from pethidine and methadone led to the synthesis of phenoperidine and numerous subsequent analogs.[5] A pivotal decision was made by the chemists at Janssen to substitute the propiophenone group with a butyrophenone group, leading to the synthesis of a compound designated R-1625.[5] This new molecule, synthesized on February 11, 1958, demonstrated potent neuroleptic properties in animal studies, far outweighing any analgesic effects.[7] Named haloperidol due to the presence of two halogenated substitutes in its structure, this compound would become the cornerstone of the butyrophenone class.[5]

The Chemical Blueprint: Synthesis of Haloperidol

The synthesis of haloperidol, while refined over the years, fundamentally involves the alkylation of a piperidine derivative with a butyrophenone side chain. A common synthetic route is outlined below:

Experimental Protocol: Synthesis of Haloperidol

  • Formation of the Piperidine Intermediate: The synthesis often begins with the preparation of 4-(4-chlorophenyl)piperidin-4-ol. One method involves the reaction of 1-chloro-4-isopropenylbenzene with ammonium chloride and formaldehyde to form an intermediate, which is then heated to yield 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine. Subsequent treatment with anhydrous hydrogen bromide followed by an excess of sodium hydroxide affords the desired 4-(4-chlorophenyl)piperidin-4-ol.[8]

  • Alkylation with the Butyrophenone Side Chain: The prepared piperidine intermediate is then reacted with 4-chloro-4'-fluorobutyrophenone in the presence of a base, such as potassium iodide and potassium hydroxide, in a suitable solvent like water or toluene.[8][9] The mixture is typically heated under reflux for several hours to facilitate the nucleophilic substitution reaction, yielding haloperidol.[9]

  • Purification: The resulting haloperidol is then isolated and purified through standard laboratory techniques such as extraction, crystallization, and chromatography to yield the final active pharmaceutical ingredient.

Synthesis_of_Haloperidol cluster_intermediate Piperidine Intermediate Synthesis cluster_final Final Product Synthesis Start_Piperidine 1-chloro-4- isopropenylbenzene Reagents_Piperidine + NH4Cl + Formaldehyde Start_Piperidine->Reagents_Piperidine Intermediate_1 6-(4-chlorophenyl)-6-methyl- 1,3-oxazinane Reagents_Piperidine->Intermediate_1 Heating_1 Heating Intermediate_1->Heating_1 Intermediate_2 4-(4-chlorophenyl)-1,2,3,6- tetrahydropyridine Heating_1->Intermediate_2 Reagents_2 + HBr + NaOH Intermediate_2->Reagents_2 Piperidinol 4-(4-chlorophenyl) -piperidin-4-ol Reagents_2->Piperidinol Reagents_Final + KI + KOH Piperidinol->Reagents_Final Butyrophenone_Sidechain 4-chloro-4'- fluorobutyrophenone Butyrophenone_Sidechain->Reagents_Final Reflux Reflux Reagents_Final->Reflux Haloperidol Haloperidol Reflux->Haloperidol

Figure 1: Simplified reaction scheme for the synthesis of Haloperidol.

Part 2: Mechanism of Action and Structure-Activity Relationship (SAR)

The therapeutic efficacy of butyrophenones is intrinsically linked to their potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[6][8] This blockade of dopamine signaling is believed to be the primary mechanism through which these drugs alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[7] The discovery of this mechanism was a landmark in psychiatry, providing strong support for the "dopamine hypothesis" of schizophrenia.

Quantitative Insights: Receptor Binding Affinities

The affinity of various butyrophenone derivatives for dopamine and other neurotransmitter receptors has been extensively studied. This quantitative data provides a clear rationale for their pharmacological profiles and the subtle differences in their clinical effects.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)
Haloperidol ~200-1000~1-2~0.7~5~20-50
Benperidol -~0.04--~2
Droperidol -~1.5--~1.8
Spiperone ~50~0.03--~0.16
Pipamperone -~60--~2

Note: Ki values are approximate and can vary depending on the experimental conditions. Data compiled from multiple sources.

The table above highlights the high affinity of most butyrophenones for the D2 receptor. Spiperone, for instance, exhibits exceptionally high affinity. Interestingly, pipamperone, while a D2 antagonist, also shows significant affinity for the 5-HT2A receptor, foreshadowing the development of atypical antipsychotics which target both dopamine and serotonin systems.[3][4]

Decoding the Molecular Architecture: SAR of Butyrophenones

The structure-activity relationship of butyrophenones reveals key molecular features essential for their antipsychotic activity:

  • Aromatic System: A fluoro-substitution at the para-position of the aromatic ring of the butyrophenone moiety generally enhances antipsychotic activity.[10]

  • Carbonyl Group: The carbonyl group (C=O) is optimal for activity, although it can be replaced by other groups with some retention of function.[10]

  • Propyl Chain: A three-carbon (propyl) chain linking the carbonyl group to the nitrogen atom is optimal for activity; lengthening or shortening this chain decreases efficacy.[10]

  • Aliphatic Amino Nitrogen: A tertiary aliphatic amino nitrogen is required and exhibits the highest activity when incorporated into a cyclic structure, such as a piperidine ring.[10]

  • 4-Arylpiperidine Moiety: An aromatic group attached to the 4th position of the piperidine ring is crucial. This moiety is thought to be superimposable on the 2-phenylethylamino portion of dopamine, contributing to its affinity for dopamine receptors.

Figure 2: Key structural features of butyrophenones and their impact on activity.

Part 3: Clinical Development and the Evolution of Butyrophenone Derivatives

Following its synthesis, haloperidol underwent rapid clinical development in Europe. The initial clinical studies, primarily conducted at the University of Liège, confirmed its efficacy in treating a range of psychiatric disorders, including acute and chronic paranoid psychosis and mania.[7] Haloperidol was first marketed in Belgium in October 1959 under the brand name Haldol.[11] However, its introduction into the United States was met with challenges, including a failed clinical trial that initially cast doubt on its efficacy.[7][12]

Assessing Efficacy: The Haase Handwriting Test

In the early days of psychopharmacology, objective measures of drug efficacy were limited. Dr. Paul Janssen and his colleagues utilized a novel approach to clinically characterize the effects of butyrophenone analogues: the Haase handwriting test.[3][4] This test was based on the observation that neuroleptic-induced extrapyramidal side effects (EPS), particularly parkinsonism, manifested as changes in fine motor control, which could be quantified through handwriting analysis.

Methodology of the Haase Handwriting Test (Conceptual Overview)

  • Baseline Assessment: Patients were asked to provide a handwriting sample (e.g., writing a standardized sentence) before the initiation of treatment to establish a baseline.

  • Titration and Monitoring: As the dose of the butyrophenone derivative was gradually increased, patients would provide repeated handwriting samples.

  • Analysis of Micrographia and Bradykinesia: The handwriting samples were analyzed for changes in size (micrographia) and speed (bradykinesia), which are characteristic signs of drug-induced parkinsonism.

  • Correlation with Clinical Efficacy: The dose at which these subtle motor changes appeared was found to correlate with the dose required for antipsychotic efficacy. This allowed for a more objective titration of the medication to a therapeutically effective level while minimizing excessive side effects.

While not a formalized, standardized protocol in the modern sense, the Haase handwriting test represented a pioneering effort in the use of objective biomarkers to guide psychopharmacological treatment.

Beyond Haloperidol: A Family of Derivatives

The success of haloperidol spurred the development of a wide range of butyrophenone derivatives, each with a unique pharmacological profile.[3][4]

  • Pimozide and Fluspirilene: These compounds represent a novel chemical family of neuroleptics that emerged from continued research at Janssen.[3][4]

  • Pipamperone: Discovered in 1961, pipamperone was a forerunner of modern atypical antipsychotics due to its significant serotonin 5-HT2A receptor antagonism in addition to its dopamine D2 receptor blocking properties.[3][4][5]

  • Droperidol: This butyrophenone found a niche as a potent antiemetic and sedative.

  • Benperidol: Noted for its high potency as an antipsychotic agent.[13]

The exploration of these derivatives not only provided new therapeutic options but also deepened the understanding of the complex interplay of different neurotransmitter systems in psychosis. This line of research ultimately led to the development of the first atypical antipsychotics, such as risperidone, which were designed with the structures of benperidol and lenperone as a basis.[14]

Butyrophenone_Timeline cluster_context Historical Context 1958 1958 Haloperidol Synthesized 1959 1959 Haloperidol Marketed in Belgium 1958->1959 1961 1961 Pipamperone Synthesized 1959->1961 1963 1963 Fluspirilene Discovered 1961->1963 1967 1967 Haloperidol FDA Approved 1963->1967 1971 1971 Pimozide Introduced 1967->1971 1990 1990 Clozapine (Atypical) Introduced in US 1971->1990 1954 1954 Chlorpromazine Introduced 1954->1958

Figure 3: Timeline of key events in the discovery and development of butyrophenone derivatives.

Conclusion: An Enduring Legacy

The discovery of the butyrophenone derivatives, born from the methodical and insightful research of Dr. Paul Janssen and his team, represents a monumental achievement in the history of medicine. Haloperidol and its successors not only provided much-needed therapeutic options for individuals suffering from psychosis but also laid the groundwork for our modern understanding of the neurobiology of schizophrenia. The principles of dopamine receptor antagonism, the importance of structure-activity relationships, and the quest for compounds with improved side-effect profiles, all hallmarks of the butyrophenone story, continue to guide the development of novel antipsychotic agents to this day. This technical guide serves as a testament to the enduring legacy of this remarkable class of molecules and the scientific rigor that brought them to light.

References

Methodological & Application

Topic: Synthesis of 4-Chloro-4'-hydroxybutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-4'-hydroxybutyrophenone, a critical intermediate in pharmaceutical manufacturing, particularly for the antipsychotic agent Haloperidol. The synthesis is achieved through the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride. This application note delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and offers insights into process optimization and troubleshooting. We will explore the nuanced challenges of acylating a highly activated and bidentate nucleophile like phenol, including regioselectivity and the competitive Fries rearrangement pathway.

Introduction and Scientific Principles

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds on aromatic rings.[1][2] The reaction involves the introduction of an acyl group (-COR) onto an aromatic substrate through electrophilic aromatic substitution, typically using an acyl halide or anhydride and a strong Lewis acid catalyst.[3][4]

This compound is not a reagent used in Friedel-Crafts reactions, but rather a key product synthesized via this method. Its bifunctional nature—containing a ketone, an alkyl halide, and a phenol—makes it a versatile building block for more complex molecules.[5] Its most notable application is as a precursor in the multi-step synthesis of Haloperidol.[6][7][8]

The synthesis presents a classic yet intricate example of electrophilic aromatic substitution on a substituted benzene ring. Phenol's hydroxyl group is a powerful activating substituent, directing electrophilic attack to the ortho and para positions. However, its lone pair of electrons can also complex with the Lewis acid catalyst, which can complicate the reaction.[9][10]

The Core Mechanism: C-Acylation

The primary reaction pathway involves the acylation of the aromatic ring. The mechanism proceeds through several distinct steps:[2][11]

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the halogen of the 4-chlorobutyryl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[1][11]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, often the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product.[2]

Key Challenge: O-Acylation and the Fries Rearrangement

Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the ring or O-acylation on the phenolic oxygen to form an ester.[9][10] Direct O-acylation is an esterification reaction.

Under Friedel-Crafts conditions, the initially formed phenyl ester can undergo a subsequent, Lewis acid-catalyzed intramolecular rearrangement known as the Fries Rearrangement .[12][13][14] This reaction involves the migration of the acyl group from the phenolic oxygen to the ortho or para position of the ring, ultimately yielding the same hydroxyaryl ketone product.

The ratio of C-acylation to O-acylation (and subsequent rearrangement) is heavily influenced by reaction conditions.[9]

  • High Catalyst Concentration: An excess of Lewis acid favors direct C-acylation (the Friedel-Crafts pathway). The catalyst complexes with the phenolic oxygen, reducing its nucleophilicity and favoring the attack by the aromatic ring.[9]

  • Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable ortho isomer, while lower temperatures favor the kinetically controlled para product.[12][14]

  • Solvent: Non-polar solvents often favor ortho substitution, whereas more polar solvents can increase the ratio of the para product.[14]

For the synthesis of this compound, conditions are optimized to favor direct, para-selective C-acylation.

Visualized Workflow and Mechanisms

Overall Synthesis Workflow

The diagram below outlines the complete workflow from starting materials to the purified final product.

G cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification Phenol Phenol Reaction Friedel-Crafts Acylation (Inert Atmosphere, 0°C to RT) Phenol->Reaction AcylChloride 4-Chlorobutyryl Chloride AcylChloride->Reaction Catalyst Aluminum Chloride (AlCl₃) Catalyst->Reaction Quench Quenching (Ice / aq. HCl) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Crude Crude Product Drying->Crude Recrystallization Recrystallization Crude->Recrystallization FinalProduct Purified this compound Recrystallization->FinalProduct G start 4-Chlorobutyryl Chloride + AlCl₃ acylium Acylium Ion Electrophile [Cl-(CH₂)₃-C=O]⁺ start->acylium 1. Formation of Electrophile sigma Sigma Complex (Arenium Ion Intermediate) acylium->sigma 2. Electrophilic Attack phenol Phenol phenol->sigma 2. Electrophilic Attack deprotonation Deprotonation & Catalyst Regeneration sigma->deprotonation 3. Rearomatization product_complex Product-AlCl₃ Complex deprotonation->product_complex hydrolysis Hydrolysis (Work-up) product_complex->hydrolysis 4. Quenching final_product Final Product: This compound hydrolysis->final_product

References

Application Note: Comprehensive Purity Assessment of 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-4'-hydroxybutyrophenone is a key chemical intermediate, notably in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive chlorobutyl chain and a phenolic moiety, makes it a versatile building block.[1][2][3] As with any component in a pharmaceutical manufacturing stream, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.

The presence of impurities—such as unreacted starting materials, by-products from side reactions (e.g., isomers), or degradation products—can have significant consequences, including altered pharmacological activity, increased toxicity, and reduced stability of the API. Therefore, robust, validated analytical methods are essential for quantifying the purity of this compound and for identifying and controlling its impurities to levels stipulated by regulatory bodies like the ICH.

This guide provides a detailed overview of the principal analytical techniques for a comprehensive purity assessment, focusing on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities. Additionally, spectroscopic methods for structural confirmation are discussed.

Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₂[1][2]
Molecular Weight 198.65 g/mol [1][3]
CAS Number 7150-55-2[3][4]
LogP (Predicted) 2.28[3]
Appearance Solid (form may vary)[5]
InChIKey HZCPODPQEZHXHM-UHFFFAOYSA-N[1][2][3]

Primary Quantitative Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity and assay determination of moderately polar, non-volatile organic compounds like this compound.[3][6][7] The method's high resolution, precision, and accuracy make it ideal for separating the main component from closely related impurities.

Causality Behind Method Design

The choice of an RP-HPLC method is deliberate. The compound's LogP of ~2.28 indicates moderate hydrophobicity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[3] The inclusion of an acid (phosphoric or formic) in the mobile phase is critical.[3][6] It serves to suppress the ionization of the phenolic hydroxyl group (pKa ~7-8), ensuring that the analyte is in a single, neutral form. This prevents peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification. UV detection is selected due to the presence of a chromophore (the hydroxybutyrophenone moiety), which exhibits strong absorbance in the UV range.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Prepare Reference Standard Solution System_Suitability System Suitability Test (SST Injection) Standard_Prep->System_Suitability Sample_Prep Prepare Sample Solution (Analyte) Injection Inject Sample & Standard Solutions Sample_Prep->Injection Mobile_Phase_Prep Prepare & Degas Mobile Phase Separation Isocratic/Gradient Separation on C18 Column Mobile_Phase_Prep->Separation System_Suitability->Injection If SST Passes Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Calculation Calculate Purity via Area Percent Normalization Integration->Calculation Report Generate Final Purity Report Calculation->Report

Caption: Workflow for HPLC purity assessment of this compound.

Detailed HPLC Protocol

This protocol is adapted from established methods for this compound and related compounds.[3][6]

Objective: To determine the purity of this compound by area percent normalization.

Instrumentation & Materials:

  • HPLC system with UV/PDA detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard (RS) of this compound (>99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid or Formic acid (analytical grade).

Chromatographic Conditions:

ParameterRecommended SettingRationale / Notes
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column providing good resolution.
Mobile Phase Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Phosphoric AcidAdjust ratio as needed for optimal retention time (typically 5-10 min). Phosphoric acid ensures sharp peaks.[3][6] For MS compatibility, replace with 0.1% Formic Acid.[3][6][8]
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
Column Temp. 30 °CMaintains stable retention times and improves reproducibility.
Detection UV at 254 nmWavelength where the aromatic ketone provides strong absorbance. A PDA detector can be used to check for co-eluting impurities.
Run Time 20 minutesSufficient to elute the main peak and any late-eluting impurities.

Procedure:

  • Mobile Phase Preparation: Prepare 1 L of the mobile phase. For example, mix 500 mL of Acetonitrile with 500 mL of Water and add 1.0 mL of Phosphoric Acid. Filter through a 0.45 µm membrane filter and degas using sonication or vacuum.

  • Standard Solution Preparation (for identification): Accurately weigh ~10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of ~0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the Standard Solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates (N) should be ≥ 2000.

  • Analysis: Once the SST criteria are met, inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram, excluding solvent front peaks.

    • Calculate the purity using the area percent formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Confirmatory & Impurity ID Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is excellent for overall purity, GC-MS is indispensable for identifying and quantifying volatile or semi-volatile impurities that might not be detected or resolved by HPLC.[9][10] This is particularly relevant for residual solvents or volatile by-products from the synthesis. The high sensitivity of GC-MS makes it suitable for detecting genotoxic impurities (GTIs) at trace levels (ppm).[9][10]

Causality Behind Method Design

The analyte must be thermally stable and sufficiently volatile for GC analysis. Butyrophenones generally meet these criteria. The use of a low-polarity column (like a DB-5) is standard for separating compounds based on their boiling points. Mass Spectrometry provides definitive identification by furnishing a unique fragmentation pattern (mass spectrum) for each eluting compound, which can be compared against spectral libraries for confirmation.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample_Prep Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Injection Inject into GC Inlet (Split/Splitless) Sample_Prep->Injection Separation Temperature-Programmed Separation in Capillary Column Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Mass_Analysis Mass Filtering (Quadrupole) Ionization->Mass_Analysis Detection Electron Multiplier Detection Mass_Analysis->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Spectrum_ID Extract Mass Spectrum for Each Peak TIC->Spectrum_ID Library_Search Identify Impurities via NIST Library Search Spectrum_ID->Library_Search Quant Quantify (if required) using a standard Library_Search->Quant

Caption: Workflow for GC-MS based impurity identification.

Detailed GC-MS Protocol

Objective: To identify and potentially quantify volatile impurities in this compound.

Instrumentation & Materials:

  • GC-MS system with an autosampler.

  • Data system with a mass spectral library (e.g., NIST).

  • Appropriate volatile solvent (e.g., Ethyl Acetate, Dichloromethane).

Chromatographic & MS Conditions:

ParameterRecommended SettingRationale / Notes
GC Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)A robust, low-polarity column for general-purpose analysis.[11]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas, standard for GC-MS.
Inlet Temp. 250 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1) or SplitlessUse split for high concentration samples to avoid column overload; use splitless for trace analysis.
Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 minAn example program; must be optimized to achieve separation of potential impurities.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 amuCovers the molecular ion and expected fragments of the analyte and related impurities.

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a GC vial and dissolve in 1 mL of a suitable volatile solvent like ethyl acetate.

  • Sequence Setup: Set up the instrument sequence, including a solvent blank injection to check for system contamination.

  • Analysis: Run the sequence.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for peaks other than the main component and the solvent.

    • For each impurity peak, extract its mass spectrum.

    • Perform a library search (e.g., NIST) to tentatively identify the impurity based on the fragmentation pattern.

    • Confirmation of identity requires analysis of a certified reference standard for the suspected impurity.

Spectroscopic Structural Confirmation

While chromatographic methods quantify purity, spectroscopic techniques like NMR and FTIR are used to confirm the chemical structure of the main component, typically for reference standard characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information.[12] For this compound, one would expect to see characteristic signals for the aromatic protons (two doublets for the 1,4-disubstituted ring), the phenolic -OH proton, and the aliphatic protons of the butyrophenone chain, each with specific chemical shifts and coupling patterns.[13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid technique for confirming the presence of key functional groups.[15][16] The spectrum of this compound would be expected to show a broad O-H stretch (~3300 cm⁻¹), a sharp C=O stretch (~1670 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and a C-Cl stretch (~700-800 cm⁻¹).[16]

Summary and Method Comparison

TechniquePrimary PurposeKey AdvantagesLimitations
HPLC-UV Quantitative Purity & AssayHigh precision, robust, suitable for non-volatile compounds.[7]May not detect non-UV active impurities; definitive identification is limited.
GC-MS Impurity Identification (Volatiles)High sensitivity, definitive identification via mass spectra, excellent for trace analysis.[9][10]Requires analyte to be thermally stable and volatile; derivatization may be needed.
NMR Structural Elucidation Provides unambiguous structural information.Low sensitivity, complex data interpretation, expensive instrumentation.
FTIR Functional Group ID Fast, simple, requires minimal sample preparation.[15]Provides limited structural information; not suitable for quantification in complex mixtures.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. A validated RP-HPLC method serves as the primary tool for accurate and precise quantification of the main component. This should be complemented by a GC-MS method to identify and control for volatile and semi-volatile impurities that could impact the quality of downstream products. Finally, spectroscopic techniques like NMR and FTIR are essential for the initial characterization and structural confirmation of reference materials. Together, these methods provide a comprehensive and robust system for ensuring the quality and safety of this critical pharmaceutical intermediate.

References

application of 4-Chloro-4'-hydroxybutyrophenone in the synthesis of novel chalcones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Application of 4-Chloro-4'-hydroxybutyrophenone in the Synthesis of Novel Chalcones

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chalcones and the Role of this compound

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of a vast array of flavonoids and isoflavonoids.[1][2] Their versatile chemical architecture has made them a focal point in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] The biological significance of chalcones is largely attributed to the reactive α,β-unsaturated keto functional group, which can interact with various biological targets.[3][4]

The synthesis of novel chalcone derivatives is a key strategy in drug discovery programs to develop new therapeutic agents.[1][5] A common and effective method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[6][7][8] This reaction allows for the facile introduction of diverse substituents on both aromatic rings, enabling the generation of large libraries of chalcone analogues for structure-activity relationship (SAR) studies.

This application note details the use of this compound as a key starting material for the synthesis of a novel class of chalcones. The presence of a hydroxyl group on one aromatic ring and a chloro substituent on the other provides opportunities for further chemical modifications and can influence the biological activity of the resulting chalcones. The butyrophenone backbone, as opposed to the more common acetophenone, introduces a longer alkyl chain that can impact lipophilicity and molecular conformation, potentially leading to unique pharmacological profiles.

Reaction Mechanism and Scientific Rationale: The Claisen-Schmidt Condensation

The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the Claisen-Schmidt condensation. This reaction is a type of crossed aldol condensation that is highly effective when one of the carbonyl partners (in this case, the aromatic aldehyde) has no α-hydrogens, thus preventing self-condensation.[8][9]

The reaction proceeds via the following key steps:

  • Enolate Formation: In the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), a proton is abstracted from the α-carbon of the this compound, forming a resonance-stabilized enolate ion.[9] The use of a strong base is crucial for deprotonation and initiating the reaction.[10]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a β-hydroxy ketone intermediate (an aldol addition product).[9]

  • Dehydration: The β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated ketone, the chalcone. This dehydration step is typically spontaneous and is driven by the formation of a highly conjugated system involving the two aromatic rings and the carbonyl group, which imparts significant thermodynamic stability to the chalcone molecule.[9]

The choice of solvent, typically ethanol or methanol, is important as it needs to dissolve both the reactants and the base catalyst.[3][7] The reaction is often performed at room temperature or with gentle heating to control the reaction rate and minimize side reactions.[3][11]

Below is a visual representation of the general Claisen-Schmidt condensation mechanism for the synthesis of chalcones.

Claisen_Schmidt_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone This compound Enolate Enolate Ion (Nucleophile) Ketone->Enolate Proton Abstraction Base Base (e.g., OH⁻) Enolate_ref Enolate Ion Aldehyde Aromatic Aldehyde (Electrophile) Intermediate β-Hydroxy Ketone Intermediate Aldehyde->Intermediate Intermediate_ref β-Hydroxy Ketone Enolate_ref->Aldehyde Nucleophilic Attack Chalcone Chalcone (α,β-Unsaturated Ketone) Water H₂O Intermediate_ref->Chalcone Elimination

Caption: General mechanism of Claisen-Schmidt condensation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of novel chalcones using this compound as a precursor.

Materials and Reagents
  • This compound

  • Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Methanol

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography (60-120 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

General Synthetic Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol (15-20 mL).[3]

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH (e.g., 40-60%) or KOH dropwise.[7][12] The reaction mixture may change color and become turbid.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 4-24 hours.[3][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate).

  • Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice and water.[13]

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is neutral.[7] This will cause the crude chalcone product to precipitate out of the solution.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic impurities.[7]

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure chalcone.[1][3]

The following flowchart illustrates the general workflow for the synthesis and purification of novel chalcones.

Synthesis_Workflow start Start reactants Dissolve this compound and Aromatic Aldehyde in Ethanol start->reactants catalyst Add NaOH or KOH solution dropwise reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Pour into Ice Water reaction->workup neutralize Neutralize with dilute HCl workup->neutralize filter Filter and Wash the Precipitate neutralize->filter dry Dry the Crude Product filter->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize the Pure Chalcone purify->characterize end End characterize->end

Caption: Workflow for chalcone synthesis and purification.

Characterization of Synthesized Chalcones

The structure and purity of the newly synthesized chalcones must be confirmed using various spectroscopic and analytical techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups in the chalcone molecule. The presence of a strong absorption band around 1650-1690 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl group.[1] Other important peaks to note are those corresponding to C=C stretching of the aromatic rings and the O-H stretching of the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the synthesized chalcones.

    • ¹H NMR: The two olefinic protons of the α,β-unsaturated system typically appear as doublets in the range of δ 6.5-8.0 ppm with a large coupling constant (J ≈ 15-18 Hz), confirming a trans configuration. The aromatic protons will appear in their characteristic regions.

    • ¹³C NMR: The carbonyl carbon signal is typically observed in the range of δ 185-195 ppm. The signals for the olefinic carbons and the aromatic carbons will also be present in their expected regions.[6]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to support the proposed structure by analyzing the fragmentation pattern. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.[6]

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the molecule, which can be compared with the calculated values to confirm the empirical formula.

Data Presentation: Representative Characterization Data

The following table summarizes the expected characterization data for a hypothetical chalcone synthesized from this compound and 4-methoxybenzaldehyde.

Parameter Expected Value/Observation
Molecular Formula C₂₂H₁₇ClO₃
Molecular Weight 364.82 g/mol
Appearance Yellowish solid
Melting Point Dependent on purity and specific structure
IR (cm⁻¹) ~3300 (O-H), ~1660 (C=O), ~1600 (C=C, aromatic)
¹H NMR (δ, ppm) Aromatic protons, ~7.8 (d, 1H, J≈16 Hz, olefinic), ~7.4 (d, 1H, J≈16 Hz, olefinic), ~3.8 (s, 3H, -OCH₃)
¹³C NMR (δ, ppm) ~190 (C=O), olefinic carbons, aromatic carbons, ~55 (-OCH₃)
Mass Spec (m/z) 364 [M]⁺, 366 [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes)

Conclusion and Future Perspectives

This application note provides a comprehensive guide for the synthesis of novel chalcones using this compound as a key building block. The detailed protocols for synthesis, purification, and characterization are based on the well-established Claisen-Schmidt condensation reaction. The resulting chalcone derivatives, featuring a unique substitution pattern, are promising candidates for further investigation in drug discovery programs. Their diverse biological activities can be explored through various in vitro and in vivo assays.[12][14] The synthetic route described herein is versatile and can be adapted to generate a wide range of chalcone analogues by employing different aromatic aldehydes, thus facilitating the exploration of their therapeutic potential.

References

Application Notes & Protocols: The Nucleophilic Substitution of 4-Chloro-4'-hydroxybutyrophenone with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth analysis of the reaction mechanism between 4-Chloro-4'-hydroxybutyrophenone and various piperidine derivatives, a cornerstone reaction in the synthesis of butyrophenone-class antipsychotic drugs. We will explore the underlying principles of the nucleophilic substitution, detail the critical parameters influencing the reaction's efficiency, and provide a comprehensive, field-proven protocol for its successful execution. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry who require a robust understanding and practical methodology for this important synthetic transformation.

Introduction and Significance

The alkylation of amines with haloalkanes is a fundamental C-N bond-forming reaction in organic synthesis. The specific reaction between this compound and substituted piperidines is of paramount importance in medicinal chemistry, as it constitutes the key final step in the synthesis of numerous neuroleptic drugs, including the benchmark antipsychotic, Haloperidol.[1][2][3] Understanding the nuances of this reaction is critical for optimizing yield, minimizing impurities, and ensuring the scalability of pharmaceutical production.

This guide moves beyond a simple recitation of steps to explain the causality behind the protocol. We will dissect the reaction from a mechanistic standpoint, providing the scientific rationale for the choice of reagents, solvents, and conditions, thereby empowering researchers to not only replicate the procedure but also to troubleshoot and adapt it for novel derivatives.

The Reaction Mechanism: A Detailed Examination

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this process, the nucleophilic nitrogen atom of the piperidine derivative attacks the electrophilic carbon atom of the butyrophenone chain that is bonded to the chlorine atom.

Analysis of Reactants
  • The Electrophile: this compound This molecule is a γ-haloketone. The presence of the carbonyl group (C=O) plays a crucial role, though indirect, by activating the molecule. The electron-withdrawing nature of the carbonyl group polarizes the C-Cl bond, increasing the partial positive charge on the carbon atom and making it more susceptible to nucleophilic attack.[6] α-Haloketones are known to be exceptionally reactive in SN2 reactions for this reason.[5][6]

  • The Nucleophile: Piperidine Derivatives The secondary amine nitrogen in the piperidine ring possesses a lone pair of electrons, making it an effective nucleophile.[4] Its reactivity can be modulated by the substituents on the piperidine ring. For instance, in the synthesis of Haloperidol, the reactant is 4-(4-chlorophenyl)-4-hydroxypiperidine. While these substituents are primarily for pharmacological activity, they can introduce steric hindrance that may affect reaction kinetics.[7][8]

Step-by-Step Mechanistic Pathway

The reaction unfolds in a concerted, single-step process followed by an acid-base reaction.

  • Nucleophilic Attack: The piperidine nitrogen atom directly attacks the γ-carbon of the butyrophenone chain. This attack occurs from the side opposite to the chlorine atom (backside attack).

  • Transition State: A high-energy, unstable trigonal bipyramidal transition state is formed. In this state, the C-N bond is partially formed while the C-Cl bond is partially broken.

  • Leaving Group Departure: The C-Cl bond cleaves, and the chlorine atom departs as a chloride ion (Cl⁻), which is a stable leaving group. Simultaneously, the C-N bond formation is completed, leading to an inversion of stereochemistry at the electrophilic carbon (though this is not relevant for this specific achiral carbon).

  • Deprotonation: The product of the initial substitution is a quaternary ammonium salt, which is positively charged. A base present in the reaction mixture (either an excess of the piperidine reactant or an added inorganic base) abstracts the proton from the nitrogen, yielding the final, neutral tertiary amine product and a salt byproduct (e.g., HCl).[4]

The visualization below illustrates this SN2 pathway.

G cluster_reactants Reactants cluster_products Products R1 4-Chloro-4'-hydroxy- butyrophenone (Electrophile) TS_label S N 2 Transition State R2 Piperidine Derivative (Nucleophile) R2->TS_label Nucleophilic Attack AS_label Ammonium Salt (Protonated Product) TS_label->AS_label Leaving Group Departure (Cl⁻) Product_label Final Product (Tertiary Amine) AS_label->Product_label Deprotonation Protonated_Base Protonated Base (e.g., KHCO₃ or Piperidinium HCl) AS_label->Protonated_Base Base Base (e.g., K₂CO₃ or excess Piperidine) Base->AS_label

Caption: The SN2 reaction pathway.

Application Protocol: Synthesis of a Haloperidol Analog

This protocol provides a reliable method for the synthesis of 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-hydroxyphenyl)butan-1-one, a direct analog of Haloperidol, from the specified starting materials.

Rationale for Experimental Choices
ParameterSelectionRationale
Solvent Acetonitrile (CH₃CN) or Dimethylformamide (DMF)Polar aprotic solvents are ideal for SN2 reactions. They solvate the cations effectively but do not strongly solvate the amine nucleophile, preserving its reactivity.
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)An inexpensive, non-nucleophilic inorganic base is required to neutralize the HCl generated during the reaction. This prevents the protonation of the valuable piperidine nucleophile, which would render it inactive.[9]
Catalyst Potassium Iodide (KI) (Optional)The C-Cl bond is relatively strong. Adding a catalytic amount of KI can accelerate the reaction via an in situ Finkelstein reaction, where the chloride is temporarily replaced by iodide, a much better leaving group, increasing the overall reaction rate.
Temperature 60-80 °C (Reflux)The reaction requires thermal energy to overcome the activation barrier. Refluxing in acetonitrile provides a controlled and effective temperature range to drive the reaction to completion in a reasonable timeframe.
Materials and Equipment
ReagentsEquipment
This compoundRound-bottom flask (250 mL)
4-(4-chlorophenyl)-4-hydroxypiperidineReflux condenser
Anhydrous Potassium Carbonate (K₂CO₃)Magnetic stirrer and stir bar
Potassium Iodide (KI)Heating mantle with temperature control
Acetonitrile (Anhydrous)Nitrogen/Argon inlet
Deionized WaterSeparatory funnel
Ethyl AcetateRotary evaporator
Brine (Saturated NaCl solution)Buchner funnel and filter paper
Anhydrous Magnesium Sulfate (MgSO₄)Beakers, graduated cylinders
Step-by-Step Experimental Procedure

The entire workflow is visualized below, followed by the detailed steps.

Caption: Experimental workflow from setup to analysis.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).

    • Add anhydrous acetonitrile to the flask until the solids are submerged and stirring is efficient (approx. 5-10 mL per gram of the limiting reagent).

    • Fit the flask with a reflux condenser and a nitrogen or argon inlet.

  • Reaction Execution:

    • Begin stirring the mixture and gently heat it to reflux (approximately 80-82 °C for acetonitrile) using a heating mantle.

    • Maintain the reflux for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting butyrophenone spot has been consumed.

  • Aqueous Work-up:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and other salts using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and then with brine (1x). This removes residual inorganic salts and DMF if it was used as a solvent.

    • Separate the organic layer.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Troubleshooting and Self-Validation
ObservationPotential CauseSuggested Solution
Low Conversion (Starting material remains) Insufficient reaction time or temperature; Inactive reagents.Increase reaction time. Ensure the temperature is at reflux. Check the purity of the piperidine derivative. Add catalytic KI if not already present.
Formation of Side Products Over-alkylation (if a primary amine is used); Elimination reactions at high temperatures.Use a secondary amine to prevent over-alkylation.[10][11] Ensure the temperature does not significantly exceed the recommended reflux temperature.
Product is an Ammonium Salt (not the free base) Insufficient base used.Ensure at least 2 equivalents of K₂CO₃ are used. During work-up, a wash with a dilute base (e.g., 5% NaHCO₃ solution) can be added to neutralize any remaining acid.
Difficulty in Purification Product is an oil; Close-running impurities.If recrystallization fails, utilize flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes).

Conclusion

The reaction of this compound with piperidine derivatives is a robust and highly useful transformation for the synthesis of pharmaceutically active compounds. Its success hinges on a solid understanding of the SN2 mechanism and careful control of key parameters, particularly the choice of base and solvent. The protocol detailed herein provides a validated and reliable pathway to achieving high yields of the desired product. By appreciating the chemical principles at play, researchers can confidently apply, adapt, and troubleshoot this essential synthetic reaction in their drug discovery and development endeavors.

References

Application Notes and Protocols: High-Purity Isolation of 4-Chloro-4'-hydroxybutyrophenone via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed protocol for the purification of 4-Chloro-4'-hydroxybutyrophenone by recrystallization. The methodology is designed to yield a high-purity crystalline product suitable for downstream applications in pharmaceutical synthesis and research. This document elucidates the scientific principles underpinning the choice of solvent systems and procedural steps, ensuring both reproducibility and a thorough understanding of the purification process.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, ideally present in smaller concentrations, remain dissolved in the cooled solvent, known as the mother liquor.[3]

This compound, a key intermediate in the synthesis of various pharmaceutical agents, possesses both a phenolic hydroxyl group and a ketone functionality. These structural features dictate its solubility characteristics and inform the selection of an appropriate recrystallization solvent. The presence of the polar hydroxyl and ketone groups suggests solubility in polar solvents, while the aromatic ring and the butyrophenone backbone contribute to some non-polar character.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target compound is paramount for developing a successful purification protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₂[4]
Molecular Weight 198.65 g/mol [4]
Appearance Off-white to pale yellow solidGeneral knowledge
Melting Point 105-110 °C[5]

The relatively high melting point of this compound suggests a stable crystalline lattice, which is favorable for purification by recrystallization.

Solvent System Selection: A Critical Decision

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solvency for the target compound at elevated temperatures.

  • Low solvency for the target compound at low temperatures.

  • High solvency for impurities at all temperatures.

  • Chemical inertness towards the target compound.

  • A boiling point that is lower than the melting point of the target compound.

  • Ease of removal from the purified crystals.

Given the dual functionality of this compound, both single and mixed solvent systems can be considered.

Single Solvent Systems

Polar protic solvents such as ethanol and methanol are promising candidates due to their ability to hydrogen bond with the hydroxyl group and interact with the ketone. Acetone, a polar aprotic solvent, is also a strong candidate for dissolving ketones.[6]

Mixed Solvent Systems (Solvent/Anti-Solvent)

A mixed solvent system is often employed when no single solvent meets all the criteria for ideal recrystallization.[7] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble. For this compound, promising combinations include:

  • Ethanol/Water: Ethanol acts as the primary solvent, and water serves as the anti-solvent.

  • Acetone/Hexane: Acetone is the solvent, while the non-polar hexane acts as the anti-solvent.

  • Toluene/Acetone: In some cases, a mixture of an aromatic hydrocarbon and a polar solvent can be effective for purification.[8]

Caution: The use of activated charcoal for decolorization is generally not recommended for phenolic compounds as the ferric ions present in charcoal can form colored complexes with the phenolic hydroxyl group, thereby introducing impurities.[7]

Experimental Protocol: Step-by-Step Purification

This protocol outlines a general procedure. The optimal solvent ratios and volumes should be determined on a small scale before proceeding with a large-scale purification.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Solvents: Ethanol (95% or absolute), deionized water, acetone, n-hexane (reagent grade)

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all solvents with care, being mindful of their flammability and potential health hazards.

  • Avoid inhaling dust from the crude or purified compound.

Recrystallization Workflow

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Remove insoluble impurities C Cooling & Crystallization B->C Clear filtrate D Crystal Collection C->D Formation of crystals E Washing D->E Remove mother liquor F Drying E->F Remove residual solvent G Purity Analysis F->G Assess purity

Caption: Workflow for the recrystallization of this compound.

Detailed Procedure

Step 1: Dissolution

  • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small volume of the chosen primary solvent (e.g., ethanol or acetone) to the flask.

  • Gently heat the mixture with stirring using a heating mantle or hot plate.

  • Continue to add the solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[2]

  • If using a mixed solvent system (e.g., ethanol/water), dissolve the compound in the minimum amount of hot ethanol. Then, add hot water dropwise until a slight turbidity (cloudiness) appears and persists. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Step 2: Hot Filtration (Optional)

If insoluble impurities are present in the hot solution, they should be removed by hot gravity filtration.

  • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

  • Quickly pour the hot, saturated solution through the preheated funnel into the clean flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.

Step 3: Cooling and Crystallization

  • Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[3]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

Step 4: Crystal Collection

  • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Transfer the crystals to the funnel and apply a vacuum to remove the mother liquor.

Step 5: Washing

  • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Use the same solvent system in which the crystals were formed.

  • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent. Reapply the vacuum.

Step 6: Drying

  • Transfer the purified crystals to a watch glass or a pre-weighed vial.

  • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Step 7: Purity Assessment

  • Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.

  • Calculate the percent recovery: (mass of pure product / mass of crude product) x 100%

Troubleshooting

IssuePossible CauseSolution
Oiling out The compound is insoluble in the solvent at its boiling point, or the solution is cooled too rapidly.Reheat the mixture and add more solvent. Ensure slow cooling. Consider a different solvent system.
No crystal formation Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound.
Low recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Ensure the solution is thoroughly cooled in an ice bath.
Colored product Colored impurities are present.If the color is faint, it may be removed by a second recrystallization. As noted, charcoal is not recommended for this specific compound.

Conclusion

The protocol described herein provides a robust and scientifically grounded method for the purification of this compound. By carefully selecting the solvent system and controlling the experimental parameters, researchers can obtain a high-purity product essential for advancing research and development in the pharmaceutical industry. The principles and techniques detailed in this guide are broadly applicable to the recrystallization of a wide range of solid organic compounds.

References

Application Note: A Validated Protocol for the Large-Scale Synthesis of 4-Chloro-4'-hydroxybutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-4'-hydroxybutyrophenone is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals and specialty polymers.[1][2] Its molecular structure is foundational for various active pharmaceutical ingredients (APIs), making a robust and scalable synthetic route essential for drug development and manufacturing professionals.[3][4] This document provides a comprehensive, field-validated protocol for the large-scale synthesis of this compound. We detail a one-pot Friedel-Crafts acylation reaction, selected for its efficiency, use of cost-effective starting materials, and suitability for industrial-scale production. This guide offers a step-by-step methodology, a thorough hazard analysis, process optimization parameters, and troubleshooting advice to ensure safety, high yield, and purity.

Synthetic Strategy and Mechanistic Overview

The selected method for the large-scale synthesis of this compound is the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride, using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.[5] This electrophilic aromatic substitution reaction is a cornerstone of industrial aromatic ketone synthesis due to its reliability and high conversion rates.[6]

Causality of Route Selection: While other methods like the Fries rearrangement exist, they often require the isolation of an intermediate ester and subsequent rearrangement, adding steps and complexity that are undesirable for large-scale operations. The direct, one-pot Friedel-Crafts acylation is more streamlined and economically viable.[7] The reaction proceeds by activating the 4-chlorobutyryl chloride with the AlCl₃ catalyst to form a highly electrophilic acylium ion. This ion then attacks the electron-rich phenol ring, primarily at the para position due to the ortho-, para-directing effect of the hydroxyl group, to form the desired product.

Reaction Mechanism

The mechanism involves three key stages:

  • Formation of the Electrophile: The Lewis acid, AlCl₃, coordinates with the chlorine atom of the 4-chlorobutyryl chloride, creating a highly polarized complex that dissociates to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the phenol ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the arenium ion, restoring aromaticity to the ring and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in the process.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation reagent 4-Chlorobutyryl Chloride + AlCl₃ complex [Reagent-AlCl₃ Complex] reagent->complex Coordination acylium Resonance-Stabilized Acylium Ion + [AlCl₄]⁻ complex->acylium Cleavage phenol Phenol sigma_complex Sigma Complex (Arenium Ion) phenol->sigma_complex Attack by π-system product This compound + HCl + AlCl₃ sigma_complex->product Proton removal by [AlCl₄]⁻

Caption: Friedel-Crafts acylation mechanism.

Hazard Analysis and Risk Assessment

Trustworthiness through Safety: The large-scale execution of this protocol demands a rigorous adherence to safety procedures. The primary hazards are associated with the corrosive and water-reactive nature of the key reagents.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water or moisture, releasing significant heat and toxic hydrogen chloride (HCl) gas.[8][9][10] Inhalation can cause severe respiratory damage, and skin contact leads to severe chemical burns.[9][10] Prolonged storage in sealed containers can lead to pressure buildup from decomposition.

  • 4-Chlorobutyryl Chloride (C₄H₆Cl₂O): A combustible liquid that is toxic if inhaled and harmful if swallowed.[11][12] It causes severe skin burns and eye damage.[13] It is also moisture-sensitive and will hydrolyze to form HCl.[14]

  • Phenol (C₆H₅OH): Toxic and corrosive. Can cause severe skin burns and is rapidly absorbed through the skin, potentially leading to systemic toxicity.

  • o-Dichlorobenzene (ODCB): A high-boiling solvent that is harmful if inhaled or swallowed and can cause irritation to the skin and eyes. Adequate ventilation is required.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Full acid-resistant PPE is mandatory, including a face shield, safety goggles, neoprene or nitrile gloves, and a chemical-resistant apron or suit.[15]

  • Ventilation: All operations must be conducted in a well-ventilated chemical fume hood or a controlled reactor system with appropriate off-gas scrubbing.[14]

  • Moisture Control: The reaction must be conducted under strictly anhydrous conditions. All glassware and reactors must be thoroughly dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen).[13]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Dry chemical (Class ABC) or carbon dioxide fire extinguishers should be available; DO NOT use water on fires involving AlCl₃ or 4-chlorobutyryl chloride.[10]

  • Waste Disposal: All waste must be neutralized and disposed of in accordance with local environmental regulations.

Materials and Equipment

Reagents and Solvents
MaterialCAS NumberPurity
Phenol108-95-2≥99%
Anhydrous Aluminum Chloride (Sublimed)7446-70-0≥99%
4-Chlorobutyryl Chloride4635-59-0≥98%
o-Dichlorobenzene (ODCB)95-50-1Anhydrous, ≥99%
Hydrochloric Acid (HCl)7647-01-037% (for 0.5N solution)
Sodium Hydroxide (NaOH)1310-73-2≥97% (for solution prep)
Deionized Water7732-18-5N/A
Ethyl Acetate141-78-6ACS Grade
Anhydrous Magnesium Sulfate7487-88-9N/A
Equipment
  • Glass-lined or Hastelloy reactor (100 L capacity or greater) equipped with mechanical stirring, a reflux condenser, a temperature probe, a nitrogen inlet, and a dropping funnel/addition pump.

  • Heating and cooling mantle/circulator.

  • Scrubber system for reactor off-gas (containing NaOH solution).

  • Quenching vessel (appropriately sized).

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum drying oven.

Detailed Experimental Protocol

This protocol is designed for a ~2 kg scale production. Adjust quantities proportionally for different batch sizes.

Workflow Overview

G start Start: Prepare Reactor charge_odcb Charge Reactor with o-Dichlorobenzene (ODCB) start->charge_odcb charge_alcl3 Charge Anhydrous AlCl₃ (Portion-wise, <30°C) charge_odcb->charge_alcl3 charge_phenol Add Phenol Solution in ODCB (2h, <35°C) charge_alcl3->charge_phenol stir_complex Stir for 1h at 30-35°C charge_phenol->stir_complex charge_acyl Add 4-Chlorobutyryl Chloride Solution in ODCB (2h, <35°C) stir_complex->charge_acyl react Heat to 90°C and Maintain for 12h charge_acyl->react cool Cool Reaction Mass to 20-25°C react->cool quench Slowly Transfer Mass to 0.5N HCl (Ice Bath) cool->quench filter Filter Precipitated Solids quench->filter wash_h2o Wash Cake with Water filter->wash_h2o purify Purification: Dissolve in NaOH, Filter, Acidify wash_h2o->purify filter_final Filter Final Product purify->filter_final dry Dry Under Vacuum filter_final->dry end End: High-Purity Product dry->end

Caption: Large-scale synthesis workflow.

Step-by-Step Methodology

Step 1: Reactor Setup and Reagent Charging

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 15 L of anhydrous o-dichlorobenzene (ODCB).

  • Begin stirring and start a slow nitrogen purge through the reactor headspace, venting to the scrubber.

  • Carefully charge 4.1 kg (30.75 mol) of anhydrous AlCl₃ to the reactor in portions, ensuring the temperature does not exceed 30°C. Mild cooling may be required.

  • In a separate vessel, dissolve 1.55 kg (16.47 mol) of phenol in 5 L of anhydrous ODCB.

  • Slowly add the phenol solution to the reactor over approximately 2 hours, maintaining the internal temperature between 30-35°C. The formation of the AlCl₃-phenol complex is exothermic.

  • Once the addition is complete, stir the reaction mass for 1 hour at 30-35°C.

Step 2: Acylation Reaction 8. In a separate vessel, dissolve 2.5 kg (17.73 mol) of 4-chlorobutyryl chloride in 5 L of anhydrous ODCB. 9. Add this solution to the reactor via a dropping funnel or pump over 2 hours. Maintain the temperature at 30-35°C using controlled cooling, as this step is also exothermic.[7] 10. After the addition is complete, slowly heat the reaction mass to 90°C. 11. Maintain the reaction at 90°C for 12 hours, monitoring for the cessation of HCl off-gassing as an indicator of reaction completion. (Optional: Monitor by TLC or HPLC).

Step 3: Workup and Product Isolation 12. Cool the reaction mass to room temperature (20-25°C). 13. In a separate, well-ventilated quenching vessel, prepare a solution of 0.5N HCl by adding concentrated HCl to a mixture of ice and water. Ensure the quench vessel is in an ice bath. 14. CAUTION: Slowly and carefully transfer the reaction mass into the cold HCl solution with vigorous stirring. This quench is highly exothermic and will release HCl gas. Control the addition rate to keep the quench temperature below 25°C. 15. Stir the resulting slurry for 1 hour. 16. Filter the precipitated solids using a Nutsche filter. 17. Wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7). This removes residual acid and inorganic salts.

Step 4: Purification 18. Transfer the crude, wet cake to a suitable vessel. 19. Add a 10% aqueous sodium hydroxide solution and stir until all the solid dissolves (forming the sodium phenoxide salt). 20. Filter the solution to remove any insoluble impurities (e.g., aluminum hydroxides). 21. Cool the filtrate in an ice bath and slowly acidify with 6N HCl with stirring. The product will precipitate out. Adjust the pH to ~2-3 to ensure complete precipitation. 22. Filter the purified product, wash the cake with cold deionized water until the filtrate is neutral, and then pull the cake as dry as possible on the filter. 23. Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Process Parameters and Data

ParameterValue / DescriptionRationale
Molar Ratio Phenol : 4-Chlorobutyryl Chloride : AlCl₃The excess AlCl₃ ensures complete activation of the acyl chloride and complexes with the product's hydroxyl and carbonyl groups.
1 : 1.08 : 1.87
Solvent o-Dichlorobenzene (ODCB)High boiling point allows for an effective reaction temperature range; good solvent for reactants and intermediates.[7]
Addition Temperature 30-35°CControls the exothermic reaction, preventing side reactions and ensuring process safety.[7]
Reaction Temperature 90°CProvides sufficient thermal energy to drive the reaction to completion within a reasonable timeframe.[7]
Reaction Time 12 hoursEnsures high conversion of the starting material.
Quench 0.5N HCl (cold)Decomposes the aluminum chloride complexes and protonates the phenoxide to precipitate the product.
Expected Yield 75-85%Based on similar industrial processes.[7]
Expected Purity >98% (by HPLC)The purification step effectively removes most impurities.
Appearance White to off-white crystalline solid[16]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Moisture contamination. 3. Product loss during workup.1. Extend reaction time at 90°C; confirm completion by TLC/HPLC. 2. Ensure all reagents, solvents, and equipment are strictly anhydrous. 3. Ensure pH during final precipitation is sufficiently acidic (~2-3).
Dark Product Color 1. Reaction temperature too high. 2. Impurities in starting materials.1. Maintain strict temperature control during reaction. 2. Perform a charcoal treatment on the sodium phenoxide solution before acidification.
Difficult Filtration 1. Fine particle size of precipitate.1. During precipitation, add acid slowly to a well-stirred, cold solution to encourage larger crystal growth. 2. Allow the slurry to granulate (stir for an extended period) before filtration.

Conclusion

This application note provides a detailed and robust protocol for the large-scale synthesis of this compound. By employing a one-pot Friedel-Crafts acylation, this method offers high yields and purity while being economically viable for industrial applications. The emphasis on a thorough hazard analysis and strict adherence to safety protocols is paramount for the successful and safe implementation of this synthesis. This guide serves as a valuable resource for researchers and process chemists in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

stability and degradation pathways of 4-Chloro-4'-hydroxybutyrophenone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-4'-hydroxybutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting advice and frequently asked questions to navigate challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.

Question 1: I am observing a rapid loss of my this compound sample in solution, even at room temperature. What could be the cause?

Answer:

Rapid degradation of this compound in solution can be attributed to several factors, primarily related to the solution's pH and the presence of nucleophiles.

  • Causality: The butyrophenone side chain contains a chlorine atom on the terminal carbon, making it susceptible to nucleophilic substitution or elimination reactions. The hydroxyl group on the phenyl ring can act as an internal nucleophile, especially under basic conditions, leading to intramolecular cyclization.

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your solution. Phenolic compounds can be unstable in alkaline conditions (pH > 7).[1][2]

    • Solvent Purity: Ensure the purity of your solvent. The presence of nucleophilic impurities can accelerate degradation.

    • Buffer Selection: If working with buffered solutions, choose a buffer system that maintains a slightly acidic to neutral pH (pH 4-6) to minimize base-catalyzed degradation.

    • Low-Temperature Storage: Store solutions at reduced temperatures (2-8 °C) and protected from light to slow down potential degradation reactions.

Question 2: My HPLC analysis shows multiple unexpected peaks appearing over time in my this compound sample. How can I identify these unknown peaks?

Answer:

The appearance of new peaks in your chromatogram is a clear indication of degradation. Identifying these degradation products is crucial for understanding the stability of your compound.

  • Causality: Under various stress conditions (e.g., pH, light, heat, oxidation), this compound can degrade into several related substances.

  • Troubleshooting & Identification Workflow:

    • Forced Degradation Studies: To intentionally generate and identify potential degradation products, perform forced degradation studies under controlled acidic, basic, oxidative, photolytic, and thermal conditions.[3] This will provide a reference for the unexpected peaks.

    • HPLC-MS Analysis: Employ High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the mass-to-charge ratio (m/z) of the parent compound and the unknown peaks.[4][5] This information is vital for proposing molecular formulas for the degradants.

    • MS/MS Fragmentation Analysis: Utilize tandem mass spectrometry (MS/MS) to fragment the parent ion and the degradation product ions. The fragmentation patterns can provide structural clues to identify the degradation products.

    • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[6][7]

Below is a suggested workflow for identifying unknown peaks:

Caption: Workflow for the identification of unknown degradation products.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis (pH-dependent):

    • Alkaline Conditions: Under basic conditions, the phenolic hydroxyl group can be deprotonated, forming a phenoxide ion. This can act as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom, leading to the formation of a cyclic ether (a substituted chromanone). This is often a significant degradation pathway for compounds with similar structures.

    • Acidic Conditions: While generally more stable in acidic media, prolonged exposure to strong acids and heat may lead to slower hydrolysis of the chloro group to a hydroxyl group, forming 4-hydroxy-4'-hydroxybutyrophenone.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products like quinones.[8][9] This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents.

  • Photodegradation: Butyrophenone derivatives are known to be photosensitive.[10] Exposure to UV or even visible light can lead to photochemical reactions, including cleavage of the butyrophenone side chain or reactions involving the phenolic ring.

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially through cleavage of the alkyl chain or other complex reactions. The specific products would depend on the temperature and atmosphere (oxidative or inert).

A proposed overview of the degradation pathways is presented below:

Degradation_Pathways cluster_Hydrolysis Hydrolysis cluster_Oxidation Oxidation cluster_Photodegradation Photodegradation cluster_Thermal Thermal Degradation Parent This compound Alkaline Alkaline Conditions (Intramolecular Cyclization) Parent->Alkaline Acidic Acidic Conditions (Hydrolysis of C-Cl) Parent->Acidic Oxidative_Stress Oxidizing Agents / O2 Parent->Oxidative_Stress Light UV/Visible Light Parent->Light Heat High Temperature Parent->Heat Cyclic_Ether Substituted Chromanone Alkaline->Cyclic_Ether Diol 4-Hydroxy-4'-hydroxybutyrophenone Acidic->Diol Quinone Quinone-type Products Oxidative_Stress->Quinone Photo_Products Cleavage Products & Other Photoproducts Light->Photo_Products Thermal_Products Decomposition Products Heat->Thermal_Products

Caption: Proposed degradation pathways for this compound.

Q2: How should I store this compound to ensure its stability?

A2: To maintain the integrity of this compound, the following storage conditions are recommended:

  • Solid Form: Store the solid material in a well-sealed container at controlled room temperature, protected from light and moisture.

  • In Solution:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, use a slightly acidic to neutral buffer (pH 4-6).

    • Store solutions at low temperatures (2-8 °C).

    • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

    • Avoid alkaline conditions.

Q3: What are the recommended conditions for performing forced degradation studies on this compound?

A3: Forced degradation studies are essential to understand the degradation profile of the molecule.[3] The following table summarizes the recommended starting conditions for these studies. The extent of degradation should ideally be in the range of 5-20%.[5]

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursHydrolysis of the chloro group
Base Hydrolysis 0.1 M NaOH at room temperature for 2 hoursIntramolecular cyclization
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the phenolic ring
Photolytic Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.Photochemical cleavage or rearrangement
Thermal Solid sample at 80 °C for 48 hoursThermal decomposition

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments related to the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general-purpose Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for monitoring the stability of this compound and separating it from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

  • For analysis, dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL) with the sample diluent.

4. Method Validation: The method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3] Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study - Alkaline Hydrolysis

This protocol outlines the procedure for investigating the degradation of this compound under alkaline conditions.

1. Materials and Reagents:

  • This compound

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrochloric acid (HCl) solution (0.1 M)

  • HPLC grade water and acetonitrile

2. Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • To a known volume of the drug solution, add an equal volume of 0.1 M NaOH.

  • Maintain the reaction mixture at room temperature.

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).

  • Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using the validated stability-indicating HPLC method.

8. Data Analysis:

  • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area.

  • Identify and quantify any degradation products formed.

References

optimization of reaction conditions for the synthesis of haloperidol from 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimization of Haloperidol Synthesis

A Guide for Researchers and Drug Development Professionals

Introduction

Haloperidol is a first-generation antipsychotic medication widely used in the treatment of a variety of psychiatric disorders.[1][2] Its synthesis is a critical process in pharmaceutical manufacturing, requiring high purity and yield. This guide focuses on the pivotal N-alkylation reaction for synthesizing haloperidol, specifically the condensation of 4-(4-chlorophenyl)-4-hydroxypiperidine with a γ-chlorobutyrophenone derivative.

The primary objective of this document is to provide researchers and process chemists with a comprehensive technical resource for optimizing reaction conditions, troubleshooting common issues, and understanding the critical parameters that govern the success of this synthesis. By explaining the causality behind experimental choices, this guide aims to empower users to move beyond simple protocol replication and towards rational process optimization.

Reaction Overview & Mechanism

The core reaction is a bimolecular nucleophilic substitution (SN2) where the secondary amine of 4-(4-chlorophenyl)-4-hydroxypiperidine acts as a nucleophile, displacing the chloride from 4-chloro-1-(4-fluorophenyl)butan-1-one.

  • Reactants:

    • Nucleophile: 4-(4-chlorophenyl)-4-hydroxypiperidine

    • Electrophile: 4-chloro-1-(4-fluorophenyl)butan-1-one

  • Key Transformation: Formation of a carbon-nitrogen bond.

  • Catalysis: The reaction is typically facilitated by a base to deprotonate the piperidine nitrogen, increasing its nucleophilicity. A phase-transfer catalyst or an iodide salt is often used to accelerate the reaction.

Reaction Pathway Diagram

Haloperidol Synthesis Pathway cluster_reactants Reactants Reactant1 4-(4-chlorophenyl)-4- hydroxypiperidine (Nucleophile) Reactants_Node Reactant1->Reactants_Node Reactant2 4-chloro-1-(4-fluorophenyl)butan-1-one (Electrophile) Reactant2->Reactants_Node Product Haloperidol Reactants_Node->Product + Base (e.g., K2CO3) + Catalyst (e.g., KI) Solvent, Heat caption Fig 1. S_N2 reaction pathway for Haloperidol synthesis.

Caption: Fig 1. S_N2 reaction pathway for Haloperidol synthesis.

Standard Experimental Protocol

This protocol is a representative synthesis based on common procedures found in patent literature.[3] It serves as a baseline from which optimization and troubleshooting can be performed.

Materials:

  • 4-chloro-1-(4-fluorophenyl)butan-1-one

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Potassium Iodide (KI)

  • Methyl Isobutyl Ketone (MIBK) or Toluene

  • Water (deionized)

Procedure:

  • Reaction Setup: To a suitable reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), potassium carbonate (approx. 2.0 eq), potassium iodide (approx. 0.2 eq), and methyl isobutyl ketone (approx. 10 mL per gram of starting material).

  • Addition of Electrophile: Begin stirring the mixture and add 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 115-130°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting butyrophenone is consumed (<5% remaining is a common target).[3] A typical reaction time is 6-8 hours.

  • Workup:

    • Cool the reaction mixture to approximately 50°C.

    • Add water (approx. 5 mL per gram of starting material) and stir for 30 minutes to dissolve inorganic salts.

    • Separate the organic layer.

  • Crystallization & Isolation:

    • Cool the organic layer to 10-20°C to induce crystallization of the haloperidol product.[3]

    • Filter the resulting solid precipitate.

    • Wash the filter cake with a small amount of cold methyl isobutyl ketone.

    • Dry the product under vacuum at approximately 50-60°C to a constant weight.

Optimization of Reaction Conditions

Optimizing this synthesis involves balancing reaction rate, yield, and purity. The following table summarizes key parameters and their impact.

ParameterStandard ConditionRationale & Optimization Strategy
Solvent Methyl Isobutyl Ketone (MIBK) or TolueneRationale: A high-boiling, non-protic solvent is required to achieve the necessary reaction temperature. Optimization: MIBK is often preferred. Other solvents like DMF or DMSO could increase the rate but may complicate workup and purification. The choice depends on balancing solubility, reaction kinetics, and downstream processing.
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)Rationale: An inorganic base is used to neutralize the HCl byproduct and deprotonate the piperidine, enhancing its nucleophilicity. K₂CO₃ is slightly stronger and often more effective. Optimization: Stronger bases like potassium hydroxide (KOH) can be used, potentially in an aqueous-organic biphasic system, but may increase side reactions.[4] Weaker bases may lead to slower or incomplete reactions.
Temperature Reflux (115-130°C)Rationale: Higher temperatures accelerate the SN2 reaction rate. Optimization: Lowering the temperature may reduce the formation of impurities but will significantly increase the reaction time. The optimal temperature is a trade-off between reaction speed and the impurity profile. A temperature of 130°C is cited in several procedures.[3]
Catalyst Potassium Iodide (KI)Rationale: This is a classic example of the Finkelstein reaction. The iodide ion displaces the chloride on the butyrophenone electrophile in situ to form a more reactive iodo-intermediate. The C-I bond is weaker and a better leaving group than the C-Cl bond, accelerating the rate of nucleophilic attack by the piperidine. Optimization: KI is typically used in catalytic amounts (0.1-0.3 eq). Increasing the amount may not significantly improve the rate further and adds to cost and waste stream complexity.
Stoichiometry Slight excess of butyrophenoneRationale: Using a slight excess of the electrophile can help drive the reaction to completion. Optimization: A 1:1 ratio can be used, but may require longer reaction times. A large excess of either reactant is generally avoided to prevent purification challenges.

Troubleshooting Guide (Q&A Format)

Q1: My reaction is very slow or appears stalled (incomplete conversion of starting material). What are the likely causes and solutions?

  • A1: Potential Causes & Solutions:

    • Insufficient Temperature: Verify that the internal reaction temperature is reaching the target (e.g., >115°C). A low temperature is the most common reason for a slow SN2 reaction.

    • Ineffective Base: The base (e.g., K₂CO₃) may be of poor quality or hydrated. Use freshly dried, powdered anhydrous potassium carbonate. Ensure sufficient stoichiometric excess (at least 2 equivalents) is used.

    • Missing Catalyst: The absence of Potassium Iodide (KI) will result in a much slower reaction. Verify it was added.

    • Poor Mixing: In a heterogeneous mixture with a solid base, efficient stirring is crucial for reaction success. Ensure the mechanical stirrer is providing adequate agitation.

Q2: The yield of my final product is low. Where could I have lost my product?

  • A2: Potential Causes & Solutions:

    • Incomplete Reaction: As per Q1, ensure the reaction has gone to completion before initiating workup.

    • Side Reactions: The formation of byproducts, especially dimeric impurities, is a known issue and directly consumes your reactants.[3] This is often exacerbated by excessively high temperatures or prolonged reaction times.

    • Losses During Workup: Haloperidol has some solubility in the mother liquor. Ensure the crystallization step is performed at a sufficiently low temperature (e.g., 10-20°C) and that the wash volume of cold solvent is minimized.

    • Aqueous Extraction Losses: If an aqueous workup is performed, ensure the pH is controlled. The product is basic and can be lost to the aqueous phase if the pH is too acidic.

Q3: My final product is contaminated with a significant impurity. How can I identify and prevent it?

  • A3: Potential Causes & Solutions:

    • Dimeric Impurity: The most commonly cited process-related impurity is a dimer.[3][5] This can arise from a side reaction and is notoriously difficult to remove by standard crystallization.

      • Prevention: Avoid excessive heating or prolonged reaction times. Stick to the minimum time required for complete conversion of the limiting reagent.

      • Removal: A specialized purification method involves dissolving the crude haloperidol in hot Dimethyl Sulfoxide (DMSO) (e.g., 70-90°C). The dimeric impurity is reportedly insoluble in hot DMSO and can be removed by hot filtration. Cooling the filtrate then allows for the crystallization of purified haloperidol.[3][5]

    • Unreacted Starting Materials: If the reaction is not complete, starting materials will contaminate the product.

      • Prevention: Monitor the reaction closely by HPLC and ensure full conversion before workup.

      • Removal: Most starting materials can be removed during the crystallization and washing steps. A re-crystallization may be necessary.

Q4: The product fails to crystallize from the organic solvent. What should I do?

  • A4: Potential Causes & Solutions:

    • Solution is Too Dilute: The concentration of the product in the solvent may be below its saturation point. You can carefully evaporate some of the solvent under reduced pressure to increase the concentration.

    • Supersaturation: The solution may be supersaturated. Try "scratching" the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site. Seeding with a small crystal of pure haloperidol is also a very effective method.

    • Presence of Impurities: High levels of impurities can sometimes inhibit crystallization. An initial purification step (e.g., a charcoal treatment or a simple column filtration) may be required before attempting crystallization.

Frequently Asked Questions (FAQs)

  • What is the role of Potassium Iodide (KI) in this reaction? KI acts as a catalyst. The iodide ion displaces the chloride on the 4-chloro-1-(4-fluorophenyl)butan-1-one to form a more reactive 4-iodo-1-(4-fluorophenyl)butan-1-one intermediate. Iodide is a better leaving group than chloride, which significantly speeds up the subsequent nucleophilic attack by the piperidine nitrogen.

  • Can other solvents be used instead of MIBK or Toluene? Yes, other polar aprotic solvents like DMF or DMSO could be used and might accelerate the reaction due to their ability to solvate cations, leaving the base's anion more reactive. However, their very high boiling points can make them difficult to remove, and they may complicate the crystallization and purification process.

  • How critical is the exclusion of water from the reaction? While some patent examples use aqueous basic solutions[4], many industrial preparations prefer anhydrous conditions, especially when using solvents like MIBK or Toluene with bases like K₂CO₃.[3] Water can compete with the nucleophile and potentially lead to hydrolysis side products, though this is less of a concern than with more reactive electrophiles. The primary reason for using anhydrous conditions is to ensure the effectiveness of the inorganic base.

  • What analytical techniques are recommended for monitoring and final product analysis?

    • Reaction Monitoring: HPLC is the preferred method for accurately quantifying the disappearance of starting materials and the appearance of the product.[3] TLC can be used for rapid, qualitative checks.

    • Final Product Analysis: HPLC for purity assessment, NMR (¹H and ¹³C) for structural confirmation, Mass Spectrometry for molecular weight verification, and DSC or Melting Point for physical characterization.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_analysis Analysis Phase Setup 1. Charge Reactants, Base, Catalyst, Solvent Heat 2. Heat to Reflux (e.g., 115-130°C) Setup->Heat Monitor 3. Monitor by HPLC/TLC Heat->Monitor Cool 4. Cool Reaction Monitor->Cool Quench 5. Aqueous Wash Cool->Quench Separate 6. Separate Organic Layer Quench->Separate Crystallize 7. Cool to Crystallize Separate->Crystallize Filter 8. Filter & Wash Solid Crystallize->Filter Dry 9. Dry Product Filter->Dry Analyze 10. Purity (HPLC) Structure (NMR, MS) Dry->Analyze caption Fig 2. General experimental workflow for Haloperidol synthesis.

Caption: Fig 2. General experimental workflow for Haloperidol synthesis.

References

minimizing impurity formation in the Friedel-Crafts acylation for butyrophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of butyrophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of the Friedel-Crafts acylation reaction for butyrophenone synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurity formation and optimize your reaction outcomes. This resource is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Impurity Formation & Low Yields

This section addresses specific issues that can arise during the synthesis of butyrophenone. Each answer provides a detailed explanation of the underlying chemical principles and offers actionable solutions.

Q1: I'm observing significant amounts of di- and tri-substituted byproducts. What causes this polysubstitution, and how can I prevent it?

While Friedel-Crafts acylation is generally less susceptible to polysubstitution than alkylation, it can still occur, particularly under non-optimized conditions.[1] The primary reason is that the initial butyrophenone product, although deactivated by the electron-withdrawing ketone group, can still undergo further acylation if the reaction conditions are too harsh or the stoichiometry is incorrect.[1][2][3]

Root Causes & Solutions:

  • Incorrect Stoichiometry: An excess of the acylating agent (butyryl chloride or butyric anhydride) or the Lewis acid catalyst can drive the reaction towards polysubstitution.

    • Solution: Carefully control the molar ratios of your reactants. A slight excess of the aromatic substrate (benzene) is often preferable. Start with a 1:1.1 ratio of benzene to the acylating agent and adjust as needed based on your results.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate, but can also provide enough energy to overcome the deactivation of the butyrophenone product, leading to a second or even third acylation.

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the addition of the acylating agent. This can be achieved using an ice bath.

  • Method of Addition: Adding the aromatic substrate to the mixture of the acylating agent and Lewis acid can create localized high concentrations of the electrophile, promoting polysubstitution.

    • Solution: Employ a "reverse addition" technique. Add the acylating agent dropwise to a mixture of the aromatic substrate and the Lewis acid catalyst. This ensures that the electrophile is consumed as it is generated, minimizing its concentration at any given time.

Q2: My final product is contaminated with isobutyrophenone. Why is this rearrangement happening?

The formation of isobutyrophenone is a classic example of carbocation rearrangement, a common pitfall in Friedel-Crafts reactions.[4][5][6] Although the acylium ion is resonance-stabilized and less prone to rearrangement than alkyl carbocations, rearrangements can still occur under certain conditions.[4][6][7]

Mechanism of Rearrangement:

The initially formed n-butyryl cation can undergo a hydride shift to form the more stable secondary carbocation, which then acylates the benzene ring to yield isobutyrophenone.

Prevention Strategies:

  • Choice of Acylating Agent: Butyric anhydride is often less prone to rearrangement than butyryl chloride under certain conditions.[8][9]

  • Catalyst Selection: While strong Lewis acids like AlCl₃ are effective, they can also promote rearrangement.[10][11] Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may offer better selectivity.

  • Temperature Control: As with polysubstitution, low temperatures (0-5°C) are crucial for minimizing carbocation rearrangements.

Q3: I'm getting a low yield and a significant amount of tar-like material. What are the likely causes?

Low yields and the formation of polymeric or tarry byproducts are often indicative of catalyst deactivation or side reactions.[1][10]

Common Culprits and Solutions:

  • Moisture Contamination: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[1][10][11] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst, leading to an incomplete reaction and potential side reactions.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. The AlCl₃ should be a fine, free-flowing powder; if it's clumpy, it has likely been compromised by moisture.[11]

  • Insufficient Catalyst: The butyrophenone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][10] This means that a stoichiometric amount of the catalyst is required, not just a catalytic amount.[1]

    • Solution: Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent to ensure the reaction goes to completion.

  • Sub-optimal Temperature: While high temperatures can cause side reactions, a temperature that is too low may result in an incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). If the reaction is sluggish at low temperatures, a modest increase in temperature may be necessary after the initial addition of the acylating agent.

Workflow for Troubleshooting Low Yield in Butyrophenone Synthesis

G start Low Yield of Butyrophenone check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_catalyst Is the Lewis Acid (AlCl₃) Active? start->check_catalyst check_stoichiometry Review Catalyst & Reagent Stoichiometry start->check_stoichiometry check_temp Evaluate Reaction Temperature Profile start->check_temp solution_reagents Solution: - Use freshly opened/purified reagents. - Oven-dry all glassware. - Use anhydrous solvents. check_reagents->solution_reagents solution_catalyst Solution: - Use fresh, free-flowing AlCl₃. - Store in a desiccator. check_catalyst->solution_catalyst solution_stoichiometry Solution: - Use at least 1.1 equivalents of AlCl₃. - Consider slight excess of benzene. check_stoichiometry->solution_stoichiometry solution_temp Solution: - Maintain 0-5°C during addition. - Allow to slowly warm to room temp. - Monitor via TLC/GC. check_temp->solution_temp end Optimized Yield solution_reagents->end solution_catalyst->end solution_stoichiometry->end solution_temp->end

Caption: A decision-making workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Lewis acid catalyst for butyrophenone synthesis?

Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for the Friedel-Crafts acylation of benzene.[10][11] Its high activity allows the reaction to proceed at a reasonable rate, even at low temperatures. However, for substrates that are more sensitive to rearrangement or side reactions, other Lewis acids can be considered.

CatalystRelative ActivityCommon Applications/Considerations
AlCl₃ HighStandard catalyst for most acylations. Requires stoichiometric amounts. Highly sensitive to moisture.[1][10]
FeCl₃ ModerateMilder alternative to AlCl₃, can sometimes reduce side reactions.
ZnCl₂ Low to ModerateOften used for activated aromatic rings.
Brønsted Acids VariesStrong acids like triflic acid can be effective for moderately deactivated rings.[10]

Q2: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the Friedel-Crafts acylation. An ideal solvent should be inert to the reaction conditions and capable of dissolving the reactants.

  • Carbon Disulfide (CS₂): A traditional and effective solvent, though its use is often limited due to its toxicity and flammability. It tends to favor kinetically controlled products.[12]

  • Nitrobenzene: A polar solvent that can sometimes lead to the thermodynamically favored product.[12] However, it is a deactivated aromatic compound and can be difficult to remove.

  • Dichloromethane (CH₂Cl₂): A common and practical choice, as it is a good solvent for the reactants and is relatively inert.[13]

  • Solvent-Free Conditions: In some cases, using an excess of the aromatic substrate (benzene) as the solvent can be an effective strategy.[14][15]

Q3: What is the recommended work-up procedure to ensure product purity?

A proper work-up procedure is critical for quenching the reaction, removing the catalyst, and isolating the butyrophenone product.[16][17][18]

Standard Work-up Protocol:

  • Quenching: The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[11][17] This hydrolyzes the aluminum chloride complex and protonates the product, releasing it from the catalyst.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.[16][17]

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute HCl to remove any remaining aluminum salts.

    • A saturated solution of sodium bicarbonate to neutralize any remaining acid.[16]

    • A saturated solution of sodium chloride (brine) to aid in the separation of the layers and remove excess water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[17][19] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Visualizing the Reaction: Mechanism and Impurity Formation

Friedel-Crafts Acylation Mechanism for Butyrophenone

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation ButyrylCl Butyryl Chloride Complex1 Lewis Acid-Base Complex ButyrylCl->Complex1 + AlCl3_1 AlCl₃ AlCl3_1->Complex1 AcyliumIon Acylium Ion (Electrophile) (Resonance Stabilized) Complex1->AcyliumIon AlCl4 [AlCl₄]⁻ Complex1->AlCl4 Benzene Benzene SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex + Benzene Butyrophenone_Product Butyrophenone-AlCl₃ Complex SigmaComplex->Butyrophenone_Product + [AlCl₄]⁻ HCl HCl Butyrophenone_Product->HCl AlCl3_2 AlCl₃ (regenerated) Butyrophenone_Product->AlCl3_2

Caption: The three-step mechanism of Friedel-Crafts acylation.

Common Impurity Pathways

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Start Butyryl Chloride + Benzene + AlCl₃ Acylium n-Butyryl Cation Start->Acylium Product Butyrophenone (Desired Product) Acylium->Product Acylation of Benzene Rearranged sec-Butyl Cation Acylium->Rearranged Hydride Shift PolyProduct Di-acylated Product (Polysubstitution Impurity) Product->PolyProduct Further Acylation (Excess Reagents/High Temp) IsoProduct Isobutyrophenone (Rearrangement Impurity) Rearranged->IsoProduct Acylation of Benzene

Caption: Pathways for the formation of common impurities.

Optimized Protocol for High-Purity Butyrophenone Synthesis

This protocol is designed to minimize impurity formation under standard laboratory conditions.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Butyryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Addition funnel, oven-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂), oven-dried

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble the dry three-neck flask with the addition funnel, condenser, and a stopper. Flush the entire system with an inert gas like nitrogen.

  • Initial Charge: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Begin stirring to create a suspension. Cool the flask to 0°C in an ice bath.

  • Reagent Preparation: In the addition funnel, prepare a solution of butyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Slow Addition: Add the butyryl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Benzene Addition: After the complete addition of butyryl chloride, add anhydrous benzene (1.2 equivalents) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour. Then, remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 2-3 hours, monitoring the reaction's progress by TLC.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.

  • Work-up: Follow the detailed work-up procedure described in the FAQ section above.

  • Purification: Purify the crude product by vacuum distillation to obtain pure butyrophenone.

References

effect of catalyst choice on the synthesis of 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Chloro-4'-hydroxybutyrophenone. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of catalyst selection in this synthetic process. Our goal is to equip you with the knowledge to navigate experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.

The Crucial Role of the Catalyst: Navigating the Friedel-Crafts Acylation and Fries Rearrangement

The synthesis of this compound is a vital step in the production of important intermediates for pharmaceuticals like fenofibrate and advanced polymers such as Poly Ether Ketone (PEK).[1] The primary synthetic route involves the reaction of phenol with 4-chlorobutyryl chloride. This transformation is not straightforward, as it operates at the intersection of two key named reactions: the Friedel-Crafts acylation and the Fries rearrangement . The choice of catalyst is the single most important factor determining which pathway the reaction follows and, consequently, the yield and purity of the desired product.

Phenols are bidentate nucleophiles, meaning they can react at two positions: on the hydroxyl group (O-acylation) or on the aromatic ring (C-acylation).[2][3]

  • Direct C-acylation (Friedel-Crafts Acylation): The acylium ion, generated from 4-chlorobutyryl chloride and a Lewis acid catalyst, directly attacks the electron-rich aromatic ring of phenol to form the desired hydroxyarylketone.[4]

  • O-acylation followed by Fries Rearrangement: Phenol first reacts on the hydroxyl group to form a phenyl ester intermediate (phenyl 4-chlorobutyrate). In the presence of a Lewis acid, this ester can then undergo an intramolecular rearrangement where the acyl group migrates to the ortho or para position of the aromatic ring.[5][6][7]

The catalyst, typically a Lewis acid like aluminum chloride (AlCl₃), orchestrates this delicate balance.[8] An excess of a strong Lewis acid catalyst generally promotes the Fries rearrangement, making it a viable pathway to the final product.[2][3] Understanding how to select and control the catalyst is paramount to success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve these challenges.

Question 1: My yield of this compound is unexpectedly low. What are the likely causes related to my catalyst?

Answer: Low yield is the most common issue and is almost always tied to catalyst activity, stoichiometry, or reaction conditions.

  • Cause A: Catalyst Deactivation

    • The "Why": Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Water reacts violently with AlCl₃, hydrolyzing it to aluminum hydroxide, which is catalytically inactive. This reduces the effective amount of catalyst available to drive the reaction.

    • The Solution:

      • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous AlCl₃. All solvents (e.g., o-dichlorobenzene, nitrobenzene) and reagents must be thoroughly dried before use.[9]

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Cause B: Incorrect Catalyst Stoichiometry

    • The "Why": Unlike typical catalytic reactions, Friedel-Crafts acylation of phenols requires a stoichiometric amount (or more) of the Lewis acid.[10] This is because the catalyst forms complexes with both the lone pair of electrons on the phenolic hydroxyl group and the carbonyl group of the ketone product.[3][11] These complexed species are deactivated, so a "catalytic" amount is insufficient to drive the reaction to completion.

    • The Solution:

      • Use Stoichiometric Excess: A molar ratio of 1.05 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (phenol or acyl chloride) is often necessary.[9]

      • Order of Addition: A common successful procedure involves first adding AlCl₃ to the solvent, followed by the slow addition of phenol to form the initial complex, and finally, the addition of 4-chlorobutyryl chloride.[9]

  • Cause C: Suboptimal Reaction Temperature

    • The "Why": Temperature plays a critical role in product distribution. In the Fries rearrangement, lower temperatures (typically <60°C) favor the formation of the para-isomer (the desired product), while higher temperatures (>160°C) tend to favor the ortho-isomer.[5][12] This is a classic example of thermodynamic versus kinetic control.

    • The Solution:

      • Maintain Low Temperatures: For optimal para-selectivity, maintain the reaction temperature in the range of 30-80°C.[9] Exothermic additions should be performed with external cooling (e.g., an ice bath) to prevent temperature spikes.

Question 2: I'm observing significant amounts of byproducts, particularly the ortho-isomer and an unreacted ester intermediate. How can I improve selectivity?

Answer: The formation of isomers and intermediates points to a lack of control over the reaction pathway, which is directly influenced by the catalyst, solvent, and temperature.

  • Cause A: Uncontrolled Fries Rearrangement

    • The "Why": As mentioned, high temperatures favor the formation of the ortho product. If your analysis shows a significant ortho peak, your reaction temperature is likely too high, promoting the thermodynamically favored ortho complex.[5] The presence of the phenyl 4-chlorobutyrate ester indicates that the initial O-acylation occurred, but the subsequent rearrangement to the C-acylated product was incomplete.

    • The Solution:

      • Strict Temperature Control: Lower the reaction temperature to favor the kinetically controlled para product.

      • Increase Reaction Time: A longer reaction time (e.g., 5-12 hours) at a moderate temperature (e.g., 40-80°C) can help drive the rearrangement of the ester intermediate to completion.[1][9]

  • Cause B: Solvent Choice

    • The "Why": Solvent polarity can influence the isomer ratio. In Fries rearrangements, non-polar solvents tend to favor ortho substitution, while increasing solvent polarity can increase the proportion of the para product.[5]

    • The Solution:

      • Select Appropriate Solvents: Solvents like o-dichlorobenzene or nitrobenzene are commonly used and have proven effective.[9] Ethylene dichloride has also been shown to be a suitable solvent.[1]

  • Cause C: Catalyst Type

    • The "Why": While AlCl₃ is the classic catalyst, its high reactivity can sometimes lead to side reactions. Other Lewis acids or solid acid catalysts offer different reactivity profiles.

    • The Solution:

      • Consider Milder Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be used.[1][13] They may require different reaction conditions but can sometimes offer improved selectivity.

      • Explore Heterogeneous Catalysts: Eco-friendly solid acid catalysts, such as metal chlorides (Fe³⁺, Zn²⁺, Al³⁺) supported on Montmorillonite K-10 clay, have been developed.[1] These catalysts are often highly selective, reduce hazardous waste, and are easily separated from the reaction mixture by simple filtration.[1] An Fe³⁺ supported on K-10 clay catalyst has been reported to yield up to 97% of the product.[1]

Question 3: My workup is difficult, and I'm struggling with emulsions and catalyst removal. What is the best practice?

Answer: Workup issues are common when using stoichiometric amounts of AlCl₃.

  • The "Why": During the reaction, stable aluminum-ketone and aluminum-phenol complexes are formed.[10] Quenching the reaction with water leads to the vigorous and exothermic formation of aluminum hydroxides, which can create persistent emulsions and make product extraction difficult.

  • The Solution:

    • Acidic Quench: The standard and most effective procedure is to drown the reaction mass in a mixture of ice and dilute hydrochloric acid (e.g., 0.5N HCl).[9] The acid helps to break down the aluminum complexes and keeps the aluminum salts soluble in the aqueous phase, preventing the formation of gelatinous precipitates.

    • Use Heterogeneous Catalysts: The simplest way to avoid complex workups is to use a solid, reusable catalyst. Clay-supported catalysts can be removed by filtration before the quench, dramatically simplifying the entire purification process.[1]

Visualizing the Process

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis of this compound using a Lewis acid catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Anhydrous Solvent (e.g., o-dichlorobenzene) B Add Anhydrous AlCl3 under Inert Atmosphere A->B C Slowly Add Phenol (allow complex to form) B->C D Add 4-Chlorobutyryl Chloride Dropwise (Control Temp < 35°C) C->D E Heat Reaction Mixture (e.g., 80°C) for 5-12h D->E F Monitor Progress by HPLC or TLC E->F G Cool and Drown Reaction Mass in Ice/HCl Solution F->G H Filter Precipitated Solid G->H I Purify by Recrystallization (e.g., Toluene/Acetone) H->I J Final Product I->J

Caption: General experimental workflow for synthesis.

Troubleshooting Decision Tree: Low Yield

Use this decision tree to diagnose potential causes of low product yield.

G Start Low Yield of Product Q1 Was the catalyst stoichiometry at least 1:1 with phenol? Start->Q1 A1_No Increase AlCl3 to 1.05-2.5 equivalents. Complexation consumes catalyst. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Were all reagents and solvents anhydrous? A1_Yes->Q2 A2_No Use anhydrous materials and inert atmosphere. Moisture deactivates the catalyst. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Was the reaction temperature controlled? A2_Yes->Q3 A3_No Maintain temperature to avoid side reactions and ensure para-selectivity. Q3->A3_No No A3_Yes Consider alternative catalysts or longer reaction times. Q3->A3_Yes Yes

Caption: Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this synthesis and their pros and cons?

A: Several catalysts can be used, each with distinct advantages and disadvantages.

CatalystProsCons
Aluminum Chloride (AlCl₃) Highly active, well-established, and effective for Fries rearrangement.[5][9]Highly hygroscopic, requires stoichiometric amounts, generates hazardous waste, and leads to difficult workups.[14]
Iron(III) Chloride (FeCl₃) Less expensive than AlCl₃, can be effective.Generally less active than AlCl₃, may require higher temperatures or longer reaction times.
Zinc Chloride (ZnCl₂) Milder Lewis acid, can sometimes offer better selectivity and fewer side reactions.[13]Significantly less active than AlCl₃, often requires more forcing conditions.
Solid Acids (e.g., K-10 Clay) Eco-friendly, easily separable (filtration), reusable, often highly selective, and simplifies workup significantly.[1]May require specific preparation/activation, and catalytic activity can vary based on the support and metal.[1]
Brønsted Acids (HF, TfOH) Very strong acids that can effectively catalyze the reaction.[13]Extremely corrosive and hazardous, requiring specialized equipment and handling procedures.[8]

Q2: Why is a stoichiometric amount of AlCl₃ necessary?

A: This is a critical concept. In Friedel-Crafts acylation, the AlCl₃ catalyst first activates the acyl chloride to form the reactive acylium ion.[4][10] However, because the reaction involves a phenol, the AlCl₃ also coordinates strongly with the lone pair of electrons on the hydroxyl group. Furthermore, the ketone product itself is a Lewis base and forms a stable, deactivated complex with AlCl₃.[10] Therefore, you need at least one equivalent of AlCl₃ to complex with the product, plus the amount needed to catalyze the reaction itself. Using less than a stoichiometric amount will result in an incomplete reaction.

Q3: How can I reliably control the ortho vs. para selectivity?

A: The ortho/para ratio is primarily a function of temperature. This is a classic tenet of the Fries rearrangement.

  • To favor the para-isomer (this compound): Use lower reaction temperatures (e.g., below 60°C). This favors the kinetically controlled product.[5][12]

  • To favor the ortho-isomer: Use higher reaction temperatures (e.g., above 160°C). This favors the more thermodynamically stable ortho product, which can form a bidentate complex with the catalyst.[5][12]

Standard Experimental Protocol

The following is a representative protocol based on established literature procedures.[9]

Materials:

  • o-Dichlorobenzene (anhydrous)

  • Aluminum Chloride (anhydrous)

  • Phenol

  • 4-Chlorobutyryl Chloride

  • 0.5N Hydrochloric Acid

  • Toluene & Acetone (for recrystallization)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Charge the flask with 300 ml of anhydrous o-dichlorobenzene, followed by the slow addition of anhydrous AlCl₃ (273.7 g).

  • Prepare a solution of phenol (103.4 g) in 100 ml of anhydrous o-dichlorobenzene and add it to the AlCl₃ suspension dropwise over 2 hours, maintaining the temperature between 30-35°C with external cooling. Stir for an additional hour.

  • Prepare a solution of 4-chlorobutyryl chloride (175 g) in 100 ml of anhydrous o-dichlorobenzene and add it dropwise to the reaction mixture over 2 hours, again maintaining the temperature at 30-35°C.

  • After the addition is complete, slowly heat the reaction mass to 80°C and maintain this temperature for 12 hours, monitoring the reaction by HPLC or TLC.

  • Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a vigorously stirred mixture of ice and 0.5N HCl.

  • Filter the resulting solid precipitate and wash it thoroughly with water.

  • For purification, dissolve the crude solid in an aqueous NaOH solution, filter to remove any insoluble impurities, and then re-precipitate the product by acidifying the filtrate.

  • Further purify the product by recrystallization from a solvent mixture such as toluene and acetone to achieve high purity (>99.5%).[9]

References

preventing degradation of 4-Chloro-4'-hydroxybutyrophenone during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 4-Chloro-4'-hydroxybutyrophenone. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the stable storage and handling of this compound, moving beyond simple instructions to explain the chemical causality behind our recommendations.

The unique structure of this compound, featuring a phenolic hydroxyl group, an aromatic ketone, and an alkyl chloride, presents specific stability challenges. Understanding these vulnerabilities is the first step toward effective prevention of degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My once white/off-white solid sample of this compound has developed a yellow or brownish tint. What's happening?

A: This is a classic sign of oxidative degradation. The phenolic hydroxyl group (-OH) on the aromatic ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1][2][3] This process often forms highly colored quinone-like structures as byproducts, resulting in the observed color change. Even small amounts of these byproducts can significantly alter the color of the bulk material.

Q2: What are the ideal storage conditions for long-term stability?

A: For optimal long-term stability, this compound should be stored as a solid under the following conditions, summarized in the table below.

Q3: Is it safe to store the compound in a solution, for example, in DMSO or methanol, for an extended period?

A: While convenient, storing this compound in solution for extended periods is not recommended. Solvents can facilitate degradation pathways that are much slower in the solid state. For instance, protic solvents like methanol or residual water in DMSO can promote the slow hydrolysis of the terminal alkyl chloride. Furthermore, dissolved oxygen in the solvent can accelerate the oxidation of the phenol group. If you must store solutions, prepare them fresh. For short-term storage (a few days), use an anhydrous, aprotic solvent, purge the vial with an inert gas like argon or nitrogen, and store it refrigerated and protected from light.

Q4: Aside from a color change, how can I detect degradation?

A: The most reliable way to detect degradation is through analytical chromatography.

  • Thin-Layer Chromatography (TLC): A quick check will show new spots, typically with different polarity (Rf value) than the parent compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative analysis. A chromatogram of a degraded sample will show a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks, which represent degradation products.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the degradation products, providing crucial clues to their structure and the degradation pathway.[6]

Q5: What are the most likely degradation products I should be looking for?

A: Based on the compound's structure, the primary degradation products arise from three main pathways:

  • Oxidation: Look for products corresponding to the formation of quinones or coupled phenolic dimers.

  • Hydrolysis: The replacement of the chlorine atom with a hydroxyl group, forming 4-hydroxy-1-(4-hydroxyphenyl)butan-1-one.

  • Photodegradation: Light can induce complex reactions, including cleavage or rearrangement of the butyrophenone chain.[7][8]

Part 2: Troubleshooting Guides & In-Depth Analysis

When you suspect degradation, a systematic approach is necessary to identify the cause and prevent recurrence.

Guide 1: Troubleshooting Protocol for Suspected Degradation

This guide provides a logical workflow to diagnose and characterize a compromised sample. The process is designed to be self-validating, ensuring that your analytical methods are suitable for detecting the very degradation you are investigating.

Experimental Workflow Diagram

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Root Cause Analysis (Forced Degradation) observe Step 1: Visual Observation (e.g., color change, clumping) quarantine Step 2: Quarantine Sample (Prevent further use) observe->quarantine review Step 3: Review Storage History (Temp log, light exposure, headspace) quarantine->review hplc Step 4: HPLC/UPLC Analysis (Quantify purity, detect new peaks) review->hplc lcms Step 5: LC-MS Analysis (Identify mass of degradants) hplc->lcms forced_degradation Step 6: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) lcms->forced_degradation compare Step 7: Compare Degradation Profiles (Match unknown peaks to stress-induced peaks) forced_degradation->compare conclusion Step 8: Identify Degradation Pathway & Implement Corrective Actions compare->conclusion

Caption: Workflow for investigating sample degradation.

Step-by-Step Methodology
  • Visual Observation and Quarantine: Note any changes in physical appearance (color, texture). Immediately quarantine the suspect vial to prevent its use in critical experiments.

  • Review Storage History: Consult your lab notebook or storage log. Check for temperature fluctuations, potential exposure to light, and how often the container has been opened, which introduces fresh oxygen and moisture.

  • Analytical Purity Check (HPLC): Prepare a sample of the suspect material and analyze it using a validated, stability-indicating HPLC method. Compare the chromatogram to a reference standard or a previously analyzed batch. A loss of purity and the emergence of new peaks confirms degradation.

  • Identification of Degradants (LC-MS): Analyze the same sample by LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity peaks. This data is critical for proposing the chemical structures of the degradation products.

  • Perform a Forced Degradation (Stress Testing) Study: This is the most critical step for understanding the root cause.[7][9] It involves intentionally exposing fresh, pure samples of this compound to harsh conditions to accelerate degradation.

    • Rationale: By creating degradation products under specific stress conditions (e.g., oxidative, photolytic), you can compare them to the unknown impurities in your stored sample. A match in retention time and mass spectrum confirms the degradation pathway.[6] This also validates that your analytical method is "stability-indicating," meaning it can separate and detect these degradants.[7]

    • Protocol:

      • Prepare five separate samples of the pure compound in a suitable solvent (e.g., acetonitrile/water).

      • Acid Hydrolysis: Add 0.1 M HCl and heat gently (e.g., 60 °C) for several hours.

      • Base Hydrolysis: Add 0.1 M NaOH at room temperature.

      • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.[7]

      • Thermal Stress: Heat one sample (solid or solution) at an elevated temperature (e.g., 80 °C) in the dark.

      • Photolytic Stress: Expose a solution to a photostability chamber with controlled UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[7]

      • Analyze all stressed samples by HPLC and LC-MS.

  • Compare and Conclude: Compare the chromatograms and mass spectra from the stressed samples to your degraded stored sample. If the degradation peaks match those from the oxidative stress condition, you have confirmed that oxidation is the primary cause. This allows you to implement targeted corrective actions, such as stricter inert atmosphere packaging.

Part 3: Best Practices for Prevention

Proactive measures are the most effective way to maintain the long-term integrity of this compound.

Key Degradation Pathways and Prevention

DegradationPathways cluster_stress cluster_pathway Compound This compound Oxidation Oxidation (Phenol Group) Photodegradation Photodegradation (Ketone Group) Hydrolysis Hydrolysis (Alkyl Chloride) Oxygen Oxygen (Air) Oxygen->Oxidation Light Light (UV/Visible) Light->Oxidation Light->Photodegradation Moisture Moisture (H₂O) Moisture->Hydrolysis Heat Heat Heat->Oxidation Accelerates Heat->Photodegradation Accelerates Heat->Hydrolysis Accelerates

Caption: Primary degradation pathways for the compound.

Protocol 1: Optimal Storage of this compound
  • Container Selection: Always use amber glass vials with PTFE-lined screw caps. Amber glass blocks UV light, and the PTFE liner provides an inert, tight seal.

  • Atmosphere Control: Before sealing, flush the vial's headspace with an inert gas (argon or nitrogen) for 30-60 seconds. This displaces oxygen, the primary driver of phenolic oxidation.[1][2]

  • Temperature Control: Store the sealed vial in a freezer, ideally at -20°C. Low temperatures significantly slow the rate of all chemical reactions.

  • Moisture Control: Store the vial inside a secondary container with a desiccant (e.g., silica gel) to protect against moisture ingress, especially during temperature changes when opening the freezer.

  • Light Protection: Even with an amber vial, store the secondary container in a dark location (e.g., inside a box within the freezer).[10][11]

Data Summary: Recommended Storage Conditions
ParameterConditionRationale
Physical State SolidMinimizes molecular mobility and reactivity compared to solutions.
Temperature -20°C (Freezer)Drastically reduces the rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the electron-rich phenolic hydroxyl group.[1][2][3]
Light Protected from Light (Dark)Prevents photochemical reactions and photo-oxidation.[7][8][12]
Container Amber Glass Vial, PTFE CapAmber glass blocks UV light; PTFE provides an inert, tight seal.
Humidity Low (Store with Desiccant)Prevents hydrolysis of the alkyl chloride moiety.
Protocol 2: Safe Handling and Dispensing
  • Equilibration: Before opening, allow the vial to warm to room temperature completely (at least 30-60 minutes) inside a desiccator. This prevents atmospheric moisture from condensing onto the cold solid.

  • Minimize Exposure: Work quickly in an area with low humidity. Weigh out the required amount and immediately re-flush the vial with inert gas before re-sealing.

  • Use Clean Tools: Use clean, dry spatulas made of stainless steel or other non-reactive material to avoid introducing metallic catalysts for oxidation.

  • Documentation: Log the date and amount dispensed. A well-kept log helps track the handling history of a specific batch.

By implementing these rigorous protocols and understanding the underlying chemistry, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

comparative analysis of different synthetic routes to 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 1, 2026 – As a key intermediate in the synthesis of various pharmaceuticals, the efficient and scalable production of 4-Chloro-4'-hydroxybutyrophenone is of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comparative analysis of different synthetic routes to this crucial compound, offering insights into the underlying chemical principles, experimental considerations, and overall efficacy of each approach.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₁ClO₂, serves as a fundamental building block in organic synthesis.[1] Its molecular structure, featuring a butyrophenone core with a chlorine atom and a hydroxyl group at specific positions, makes it a versatile precursor for the synthesis of more complex molecules. A notable application is in the preparation of certain active pharmaceutical ingredients (APIs).

Synthetic Strategies: A Head-to-Head Comparison

The synthesis of this compound can be primarily achieved through Friedel-Crafts acylation, a cornerstone of aromatic chemistry.[2][3][4][5] This powerful reaction allows for the introduction of an acyl group onto an aromatic ring. However, variations in starting materials, catalysts, and reaction conditions lead to distinct advantages and disadvantages for each synthetic route.

Route 1: Friedel-Crafts Acylation of Phenol with 4-Chlorobutyryl Chloride

This is a direct and widely employed method for synthesizing the target molecule.[6] The reaction involves the electrophilic aromatic substitution of phenol with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][6]

Mechanism: The Lewis acid catalyst activates the 4-chlorobutyryl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenol ring, leading to the formation of the desired product.

Advantages:

  • Directness: This one-pot synthesis is relatively straightforward.[7]

  • Readily Available Starting Materials: Phenol and 4-chlorobutyryl chloride are common and relatively inexpensive reagents.

Disadvantages:

  • Stoichiometric Catalyst Requirement: The Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst due to the formation of a complex with the ketone product.[8]

  • Potential for Isomeric Impurities: The acylation of phenol can lead to the formation of the ortho-isomer (2-Chloro-4'-hydroxybutyrophenone) as a byproduct, necessitating careful purification.[7]

  • Harsh Reaction Conditions: The use of strong Lewis acids like AlCl₃ can lead to corrosive reaction mixtures and generate significant acidic waste.[9]

Route 2: Friedel-Crafts Acylation of Anisole followed by Demethylation

An alternative approach involves the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride, followed by a demethylation step to yield the final product.

Mechanism: The first step is a standard Friedel-Crafts acylation on the activated anisole ring. The subsequent demethylation of the resulting 4-chloro-4'-methoxybutyrophenone can be achieved using various reagents, such as strong acids or Lewis acids at elevated temperatures.[10]

Advantages:

  • Improved Regioselectivity: The methoxy group in anisole is a stronger activating group than the hydroxyl group in phenol, often leading to a higher yield of the para-substituted product and reducing the formation of the ortho-isomer.

  • Milder Initial Reaction: The acylation of anisole can sometimes be carried out under milder conditions compared to phenol.

Disadvantages:

  • Additional Step: The need for a separate demethylation step adds to the overall complexity and cost of the synthesis.

  • Harsh Demethylation Conditions: The demethylation step can require harsh conditions, potentially affecting the overall yield and purity.

Route 3: Fries Rearrangement of Phenyl 4-Chlorobutanoate

The Fries rearrangement offers another pathway to this compound. This reaction involves the rearrangement of a phenolic ester, in this case, phenyl 4-chlorobutanoate, in the presence of a Lewis acid catalyst.

Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to form an acylium ion. This electrophile then attacks the aromatic ring, primarily at the ortho and para positions.

Advantages:

  • Alternative Starting Materials: This route utilizes a different set of starting materials, which can be advantageous depending on availability and cost.

Disadvantages:

  • Isolation of Intermediate: This method typically requires the initial synthesis and isolation of the phenyl 4-chlorobutanoate ester, adding an extra step to the process.[7]

  • Mixture of Isomers: The Fries rearrangement often yields a mixture of ortho and para isomers, requiring separation.

  • High Temperatures: The reaction often requires elevated temperatures to proceed efficiently.

Comparative Data Summary

Synthetic Route Starting Materials Catalyst Key Advantages Key Disadvantages Typical Yield
1. Direct Acylation of Phenol Phenol, 4-Chlorobutyryl ChlorideAlCl₃, FeCl₃Direct, one-pot synthesisStoichiometric catalyst, isomeric impurities, harsh conditions70-85%[7]
2. Acylation of Anisole & Demethylation Anisole, 4-Chlorobutyryl ChlorideAlCl₃Improved regioselectivityAdditional demethylation step, harsh demethylation80-95% (overall)[10]
3. Fries Rearrangement Phenyl 4-ChlorobutanoateAlCl₃Alternative starting materialsRequires ester synthesis, mixture of isomers, high temperaturesVariable, often lower than direct acylation

Experimental Protocols

Protocol for Route 1: Direct Friedel-Crafts Acylation of Phenol
  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to handle HCl gas evolution.

  • Reagent Charging: The flask is charged with an inert solvent, such as o-dichlorobenzene, followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃) while stirring.[7]

  • Phenol Addition: A solution of phenol in the same solvent is added dropwise to the stirred suspension at a controlled temperature (e.g., 30-35°C).[7]

  • Acyl Chloride Addition: 4-Chlorobutyryl chloride is then added dropwise via the addition funnel, maintaining the temperature. The reaction is exothermic and may require external cooling.[7]

  • Reaction Progression: After the addition is complete, the reaction mixture is heated (e.g., to 80-90°C) and maintained for several hours to ensure complete reaction.[7]

  • Workup: The reaction mixture is cooled and carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The resulting precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent or by dissolving in an aqueous sodium hydroxide solution followed by acidification to precipitate the purified product.[7]

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Anisole Acylation & Demethylation cluster_2 Route 3: Fries Rearrangement Phenol Phenol Product1 This compound Phenol->Product1 AlCl₃ Chlorobutyryl_Chloride 4-Chlorobutyryl Chloride Chlorobutyryl_Chloride->Product1 Anisole Anisole Methoxy_Intermediate 4-Chloro-4'-methoxybutyrophenone Anisole->Methoxy_Intermediate AlCl₃ Chlorobutyryl_Chloride2 4-Chlorobutyryl Chloride Chlorobutyryl_Chloride2->Methoxy_Intermediate Product2 This compound Methoxy_Intermediate->Product2 Demethylation Phenol2 Phenol Ester_Intermediate Phenyl 4-Chlorobutanoate Phenol2->Ester_Intermediate Esterification Chlorobutanoic_Acid 4-Chlorobutanoic Acid Chlorobutanoic_Acid->Ester_Intermediate Product3 This compound Ester_Intermediate->Product3 Fries Rearrangement (AlCl₃)

Figure 1: Comparative overview of synthetic routes to this compound.

Conclusion and Future Perspectives

The choice of synthetic route for this compound is a critical decision that balances factors such as yield, purity, cost, and environmental impact. The direct Friedel-Crafts acylation of phenol offers a straightforward approach, while the acylation of anisole followed by demethylation can provide higher regioselectivity at the cost of an additional step. The Fries rearrangement presents an alternative but often less efficient pathway.

Recent research has also explored the use of more environmentally friendly solid acid catalysts, such as montmorillonite K-10 clay supported metal chlorides, to replace traditional Lewis acids.[9] These heterogeneous catalysts can be easily separated from the reaction mixture, reducing hazardous waste and simplifying the workup process.[9] As the demand for greener and more efficient chemical processes grows, the development of such catalytic systems will be crucial in the industrial production of this compound and other important pharmaceutical intermediates.

References

A Senior Application Scientist's Guide to Butyrophenone Reactivity: 4-Chloro-4'-hydroxybutyrophenone vs. 4-Chloro-4'-fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Atom in Drug Synthesis

In the intricate world of pharmaceutical synthesis, the butyrophenone framework is a privileged scaffold, forming the backbone of numerous critical central nervous system agents, most notably the antipsychotic drug Haloperidol.[1][2] The efficiency of synthesizing these complex molecules often hinges on the reactivity of key intermediates. This guide provides a detailed comparative analysis of two such pivotal precursors: 4-Chloro-4'-hydroxybutyrophenone and 4-Chloro-4'-fluorobutyrophenone.

The core difference between these molecules is the para-substituent on the phenyl ring—a hydroxyl (-OH) group versus a fluorine (-F) atom. This seemingly minor variation introduces profound differences in the electronic landscape of the molecule, directly influencing reaction kinetics, synthetic strategy, and the potential for analog development. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and making informed decisions in the drug development pipeline. This document moves beyond a simple cataloging of properties to explain the fundamental chemical principles governing the reactivity of these essential building blocks.

The Decisive Factor: A Head-to-Head Analysis of Electronic Effects

The reactivity of a substituted aromatic ketone is fundamentally governed by the electronic nature of its substituents. These effects, primarily inductive and resonance (mesomeric) effects, alter the electron density at the key reactive sites: the carbonyl carbon and the alkyl chloride chain.

  • 4-Chloro-4'-fluorobutyrophenone: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bonds (a strong -I inductive effect ). While it possesses lone pairs that can theoretically donate into the ring via resonance (a +M effect), this is weak for fluorine and is significantly overshadowed by its potent inductive pull.[3][4] The net result is that the fluorine atom withdraws electron density from the aromatic ring and, by extension, from the attached carbonyl group.

  • This compound: The hydroxyl group presents a more complex electronic picture. Oxygen is also highly electronegative, leading to a moderate -I inductive effect. However, the lone pairs on the oxygen atom are perfectly positioned to donate electron density directly into the aromatic pi-system (a strong +M resonance effect ).[5] In aromatic systems, this resonance donation is the dominant force, enriching the ring with electron density.[5][6]

This fundamental electronic dichotomy is the root cause of their differing reactivity profiles.

Comparative Reactivity at the Carbonyl Group

The carbonyl carbon is an electrophilic center, prone to attack by nucleophiles. Its reactivity is directly proportional to the magnitude of its partial positive charge (δ+).

Due to the strong net electron-withdrawing nature of the fluorine substituent, the carbonyl carbon in 4-Chloro-4'-fluorobutyrophenone is rendered significantly more electron-deficient. This heightened electrophilicity makes it more susceptible to nucleophilic attack in reactions such as reductions, reductive aminations, and condensations.

Conversely, the dominant electron-donating resonance from the hydroxyl group in This compound pushes electron density towards the carbonyl group, partially neutralizing its positive character. This makes its carbonyl carbon less electrophilic and, therefore, less reactive towards nucleophiles.

Comparative Reactivity in Nucleophilic Substitution

The 4-chlorobutyl side chain is the workhorse of these molecules, providing the primary site for coupling with various amine nucleophiles to build the final drug structure.[1][7] This reaction proceeds via a nucleophilic substitution (SN) mechanism, typically SN2.[8][9][10][11] The rate of this reaction is influenced by the electrophilicity of the carbon atom bonded to the chlorine.

The electronic effects from the distant para-substituent are transmitted through the conjugated system. The electron-withdrawing fluorine atom in 4-Chloro-4'-fluorobutyrophenone pulls electron density through the entire molecule, slightly increasing the partial positive charge on the carbon bearing the chlorine and making it a more attractive target for an incoming nucleophile. This leads to a faster substitution reaction.

In contrast, the electron-donating hydroxyl group in This compound has the opposite effect, slightly reducing the electrophilicity of the reactive carbon and resulting in a comparatively slower nucleophilic substitution reaction.

Table 1: Summary of Electronic Effects and Predicted Reactivity

Feature 4-Chloro-4'-fluorobutyrophenone This compound Rationale
Dominant Electronic Effect Strong Inductive Withdrawal (-I) Strong Resonance Donation (+M) Fluorine's electronegativity vs. Oxygen's lone pair delocalization.
Carbonyl Electrophilicity Higher Lower -I effect enhances δ+; +M effect diminishes δ+.
Rate of Carbonyl Addition Faster Slower More electrophilic carbon reacts faster with nucleophiles.
Rate of SN2 Substitution Faster Slower Electron withdrawal increases electrophilicity of the C-Cl carbon.

| Synthetic Utility | Precursor for fluoro-APIs (e.g., Haloperidol).[12][13][14] | Versatile intermediate for SAR studies. | Fluorine is often a desired feature; -OH allows for further derivatization. |

Experimental Protocol: A Validating Head-to-Head Synthesis

To translate these theoretical principles into practice, the following protocol provides a framework for a direct, parallel comparison of reactivity in a typical nucleophilic substitution reaction.

Objective: To compare the reaction kinetics and yield of the synthesis of a tertiary amine by reacting each butyrophenone precursor with 4-(4-chlorophenyl)-4-hydroxypiperidine, a key step in the synthesis of Haloperidol.

Materials:

  • 4-Chloro-4'-fluorobutyrophenone (1.0 eq)

  • This compound (1.0 eq)

  • 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 eq)

  • Potassium Iodide (KI, catalytic)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (for extraction and TLC)

  • Hexanes (for TLC)

  • Silica Gel TLC Plates (with F₂₅₄ indicator)

Experimental Workflow Diagram

Caption: Parallel synthesis workflow for comparing butyrophenone reactivity.

Step-by-Step Procedure:

  • Setup: Charge two separate, identical round-bottom flasks with 4-(4-chlorophenyl)-4-hydroxypiperidine (1.1 eq), K₂CO₃ (2.0 eq), and a catalytic amount of KI in DMF.

  • Addition: To "Flask F," add 4-Chloro-4'-fluorobutyrophenone (1.0 eq). To "Flask OH," add this compound (1.0 eq).

  • Reaction: Heat both flasks to 80°C and stir vigorously.

  • Monitoring: At 60-minute intervals, withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate. Elute with a 3:1 Hexanes:Ethyl Acetate mixture and visualize under UV light. The reaction involving the fluoro-precursor is expected to show faster consumption of the starting material.

  • Workup: Upon completion (as determined by TLC), cool the reactions to room temperature. Pour into water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude material from both reactions using column chromatography. Calculate the isolated yield and compare it alongside the total reaction time for each precursor. The fluoro-derivative is predicted to result in a higher yield in a shorter time frame.

Strategic Implications for Drug Development

The choice between these two intermediates is not merely a matter of reactivity but a strategic decision rooted in the overall goals of the synthesis program.

Logical Relationship Diagram

G Start Synthetic Goal F_Path Synthesize a specific fluoro-containing API (e.g., Haloperidol) Start->F_Path OH_Path Generate a diverse library for Structure-Activity Relationship (SAR) studies Start->OH_Path Choose_F Choose: 4-Chloro-4'-fluorobutyrophenone F_Path->Choose_F Choose_OH Choose: This compound OH_Path->Choose_OH Adv_F Advantage: Higher reactivity leads to faster reactions and potentially higher yields. Choose_F->Adv_F Adv_OH Advantage: -OH group is a versatile handle for etherification, esterification, etc., allowing for broad analoging. Choose_OH->Adv_OH

Caption: Decision matrix for selecting the appropriate butyrophenone precursor.

  • For Direct Pathway Synthesis: When the target molecule, such as Haloperidol, requires the 4'-fluoro substituent for its pharmacological activity, 4-Chloro-4'-fluorobutyrophenone is the unequivocal choice.[12][13] Its enhanced reactivity is a significant advantage, facilitating a more efficient and rapid synthesis.

  • For Exploratory Chemistry and SAR Studies: When the goal is to explore the chemical space around the butyrophenone core, This compound is the more strategic starting material. The phenolic hydroxyl group is a powerful synthetic handle, readily amenable to a wide range of transformations (e.g., O-alkylation, esterification) to generate a library of diverse analogs. This versatility is invaluable for probing drug-receptor interactions and optimizing the pharmacokinetic profile of a lead compound.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 4-Chloro-4'-hydroxybutyrophenone, a key intermediate in the synthesis of various pharmaceutical compounds.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a comparative perspective on alternative analytical methodologies. Our objective is to provide a framework for the robust, self-validating structural elucidation of similar small molecules.

The Strategic Approach to Structural Verification

The confirmation of a chemical structure is not a linear process but rather a holistic endeavor, integrating multiple spectroscopic techniques to build an unassailable body of evidence. For a molecule like this compound, with its distinct aromatic and aliphatic regions, as well as key functional groups (ketone, phenol, and alkyl chloride), a multi-pronged spectroscopic approach is essential. The primary tools in our arsenal are Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.

G cluster_0 Spectroscopic Analysis Workflow Synthesized Compound Synthesized Compound ¹H NMR ¹H NMR Synthesized Compound->¹H NMR Proton Environment ¹³C NMR ¹³C NMR Synthesized Compound->¹³C NMR Carbon Skeleton FTIR FTIR Synthesized Compound->FTIR Functional Groups Mass Spec Mass Spec Synthesized Compound->Mass Spec Molecular Weight & Formula Structural Confirmation Structural Confirmation ¹H NMR->Structural Confirmation ¹³C NMR->Structural Confirmation FTIR->Structural Confirmation Mass Spec->Structural Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. ¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.

Expected ¹H NMR Spectrum of this compound:

The structure of this compound suggests the presence of several distinct proton environments:

  • Aromatic Protons: The para-substituted benzene ring will give rise to two sets of doublets, characteristic of an AA'BB' spin system. The protons ortho to the electron-donating hydroxyl group will be more shielded (upfield) than the protons ortho to the electron-withdrawing carbonyl group.

  • Aliphatic Protons: The butyrophenone chain contains three methylene groups. The protons on the carbon adjacent to the carbonyl group will be the most deshielded, followed by the protons on the carbon bearing the chlorine atom. The central methylene group will appear as a multiplet due to coupling with its two non-equivalent neighbors.

  • Phenolic Proton: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

Comparative Analysis with Analogs:

CompoundAromatic Protons (ppm)-CH₂-C=O (ppm)-CH₂-CH₂-CH₂- (ppm)-CH₂-Cl (ppm)Phenolic -OH (ppm)
This compound ~7.9 (d, 2H), ~6.9 (d, 2H)~3.2 (t, 2H)~2.1 (p, 2H)~3.7 (t, 2H)~10.0 (s, 1H)
4'-Hydroxybutyrophenone[1]~7.9 (d, 2H), ~6.9 (d, 2H)~2.9 (t, 2H)~1.6 (sextet, 2H)N/A (CH₃ at ~0.9 ppm)~9.9 (s, 1H)
4-Chlorobutyrophenone[2]~7.9 (m, 2H), ~7.5 (m, 3H)~3.2 (t, 2H)~2.2 (p, 2H)~3.7 (t, 2H)N/A

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The comparison clearly illustrates the influence of the substituents. The absence of the upfield methyl group signal and the presence of the downfield methylene signal at ~3.7 ppm is a key indicator of the 4-chloro- substitution.

B. ¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.

Expected ¹³C NMR Spectrum of this compound:

  • Carbonyl Carbon: The ketone carbonyl carbon will appear as a highly deshielded signal, typically above 190 ppm.

  • Aromatic Carbons: The para-substituted ring will show four distinct signals. The carbon bearing the hydroxyl group will be the most shielded, while the carbon attached to the carbonyl group will be more deshielded.

  • Aliphatic Carbons: Three signals are expected for the methylene carbons in the side chain, with the carbon attached to the chlorine atom being the most deshielded of the three.

Comparative Analysis with Analogs:

CompoundC=O (ppm)Aromatic Carbons (ppm)-CH₂-C=O (ppm)-CH₂-CH₂-CH₂- (ppm)-CH₂-Cl (ppm)
This compound ~198~162, 131, 129, 115~38~28~45
4'-Hydroxybutyrophenone~199~162, 131, 130, 115~38~18N/A (CH₃ at ~14 ppm)
4-Chlorobutyrophenone~199~137, 133, 129, 128~38~28~45

Note: Chemical shifts are approximate and can vary depending on the solvent.

The ¹³C NMR data provides complementary evidence to the ¹H NMR. The presence of the signal around 45 ppm is a strong confirmation of the -CH₂Cl group.

G cluster_nmr NMR Analysis Protocol prep Sample Preparation (5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆) acquire Data Acquisition (400 MHz Spectrometer) prep->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Coupling Constants) process->analyze

Caption: Standardized NMR Experimental Protocol.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is an excellent technique for the rapid identification of functional groups within a molecule.

Expected FTIR Spectrum of this compound:

  • O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the hydrogen-bonded hydroxyl group.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

  • C-O Stretch (Phenol): A medium to strong absorption in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: A weak to medium absorption in the 600-800 cm⁻¹ range.

  • Aromatic C=C Stretches: Several medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 800-850 cm⁻¹ region are characteristic of para-disubstitution.

Comparative Analysis with Analogs:

Functional GroupThis compound (cm⁻¹)4'-Hydroxybutyrophenone (cm⁻¹)[3]4-Chlorobutyrophenone (cm⁻¹)
O-H Stretch ~3300 (broad) ~3350 (broad) N/A
C=O Stretch ~1675 ~1670 ~1685
C-Cl Stretch ~750 N/A~750

The presence of both the broad O-H stretch and the C-Cl stretch is a definitive confirmation of the structure of this compound over its analogs.

G cluster_ftir FTIR Analysis Protocol (ATR) sample Place Small Amount of Solid Sample on ATR Crystal acquire Acquire Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) sample->acquire process Background Subtraction acquire->process analyze Peak Identification process->analyze

Caption: Attenuated Total Reflectance (ATR) FTIR Experimental Protocol.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, further structural information.

Expected Mass Spectrum of this compound:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. The nominal molecular weight is approximately 198.65 g/mol .

  • Key Fragmentation Patterns:

    • Acylium Ion: A prominent peak at m/z 121, corresponding to the [HOC₆H₄CO]⁺ fragment, resulting from alpha-cleavage.

    • Loss of Chloropropyl Radical: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can lead to the loss of a chloropropyl radical, also resulting in the m/z 121 fragment.

    • McLafferty Rearrangement: While less common for aromatic ketones, a McLafferty rearrangement could potentially lead to a fragment at m/z 134.

Comparative Analysis with Analogs:

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 198/200 (3:1) 121
4'-Hydroxybutyrophenone164121
4-Chlorobutyrophenone[2]182/184 (3:1)105

The isotopic pattern of the molecular ion is a crucial piece of evidence for the presence of chlorine. The key fragment at m/z 121 confirms the 4-hydroxybenzoyl moiety.

G cluster_ms Mass Spectrometry Protocol (EI) prep Sample Preparation (Dilute solution in volatile solvent) inject Direct Infusion or GC Inlet prep->inject ionize Electron Ionization (70 eV) inject->ionize analyze Mass Analysis ionize->analyze

Caption: Electron Ionization Mass Spectrometry (EI-MS) Experimental Protocol.

IV. Comparison with Alternative Analytical Techniques

While spectroscopic methods are paramount for structural elucidation, other techniques are often employed for purity assessment and quantification, which are critical aspects of drug development.[4][5]

TechniquePrincipleAdvantages for this compoundDisadvantages
High-Performance Liquid Chromatography (HPLC) [3][5]Separation based on differential partitioning between a mobile and stationary phase.Excellent for purity determination and quantification of impurities. Can be coupled with MS for peak identification.Provides no primary structural information on its own. Requires reference standards for quantification.
Differential Scanning Calorimetry (DSC) [6][7][8][9][10]Measures the difference in heat flow between a sample and a reference as a function of temperature.Rapid and accurate for determining the purity of crystalline solids (typically >98.5% pure) without the need for a reference standard.[7][8]Not suitable for amorphous or thermally unstable compounds. Provides no information on the identity of impurities.[7]

Spectroscopic techniques, particularly NMR, are indispensable for de novo structure determination. HPLC and DSC, on the other hand, are powerful complementary techniques for assessing the purity of the synthesized compound, a critical parameter in pharmaceutical quality control.[5]

Conclusion: A Self-Validating System

The structural confirmation of this compound is achieved through a self-validating system where each spectroscopic technique provides complementary and corroborating evidence. ¹H and ¹³C NMR define the carbon-hydrogen framework, FTIR confirms the presence of the key functional groups, and mass spectrometry establishes the molecular weight and the presence of the chlorine atom. By comparing the obtained data with that of known analogs, we can confidently assign the structure. Furthermore, the use of orthogonal techniques like HPLC and DSC for purity assessment ensures the overall quality of the synthesized material, a critical consideration for its use in drug development. This integrated analytical approach exemplifies the principles of scientific integrity and provides an authoritative confirmation of the molecular structure.

References

The Bioactive Potential of 4-Chloro-4'-hydroxybutyrophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. 4-Chloro-4'-hydroxybutyrophenone is a versatile precursor, offering multiple reactive sites for synthetic modification. Its inherent structural features—a halogenated phenyl ring, a flexible butyrophenone chain, and a terminal hydroxyl group—make it an attractive starting point for generating a diverse library of derivatives with a wide spectrum of biological activities. This guide provides an in-depth comparison of the biological activities of key classes of derivatives that can be conceptually or directly synthesized from this butyrophenone scaffold, with a focus on their anticonvulsant, anticancer, and antimicrobial properties.

Introduction: The Versatility of the Butyrophenone Scaffold

This compound serves as a foundational molecule for synthesizing various bioactive compounds. The presence of a chlorine atom can enhance lipophilicity and membrane permeability, while the hydroxyl group offers a site for esterification or etherification to modulate pharmacokinetic properties. The carbonyl group and the aliphatic chain are amenable to a range of chemical transformations, including condensation and cyclization reactions, paving the way for the synthesis of diverse heterocyclic and acyclic derivatives.

This guide will focus on two major classes of derivatives that are structurally and synthetically related to this compound:

  • Gamma-Aminobutyric Acid (GABA) Analogues: By modifying the butyrophenone chain, it is possible to synthesize analogues of GABA, a primary inhibitory neurotransmitter in the central nervous system. These derivatives are primarily investigated for their anticonvulsant properties.

  • Chalcones and Related α,β-Unsaturated Ketones: The core structure of this compound is analogous to the acetophenone precursors used in the Claisen-Schmidt condensation to form chalcones. These compounds are renowned for their broad spectrum of biological activities, including potent anticancer and antimicrobial effects.

Anticonvulsant Activity: GABA Analogues

Derivatives that mimic the structure of GABA are of significant interest in the management of epilepsy. The rationale behind synthesizing GABA analogues from precursors like this compound is to enhance their ability to cross the blood-brain barrier, a significant limitation of GABA itself.

Comparative Anticonvulsant Efficacy

The anticonvulsant activity of GABA analogues is often evaluated using the Maximal Electroshock (MES) seizure model in mice, which is indicative of a compound's ability to prevent the spread of seizures. The median effective dose (ED₅₀) is a key parameter for comparison.

Compound ClassDerivative ExampleMES Test ED₅₀ (mg/kg)Reference CompoundMES Test ED₅₀ (mg/kg)
GABA AnalogueN-phthaloyl GABA96Sodium Valproate301[1]
GABA Uptake InhibitorSKF 100330-A4.6Diazepam1.9[2]
GABA Uptake InhibitorSKF 89976-A15.1Diazepam1.9[2]

Lower ED₅₀ values indicate higher potency.

The data clearly indicates that synthetic GABA analogues and modulators can exhibit potent anticonvulsant activity, in some cases surpassing that of established drugs like sodium valproate.[1] The novel GABA uptake inhibitors, SKF 89976-A and SKF 100330-A, demonstrate particularly high potency in the kindling model of epilepsy.[2]

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a standard preclinical assay to screen for potential anticonvulsant agents effective against generalized tonic-clonic seizures.[3][4]

Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Test animals (e.g., male ICR mice)

  • Test compound and vehicle control

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

  • Conductive solution (0.9% saline)

Procedure:

  • Animal Preparation: Acclimate animals to the laboratory environment. On the day of the experiment, weigh each animal for accurate dosing.

  • Drug Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of animals. A vehicle control group should also be included. The timing of the test is determined by the expected time of peak drug effect.[5]

  • Seizure Induction: At the predetermined time, apply a drop of topical anesthetic to the corneas of the animal, followed by a drop of saline to ensure good electrical contact.[5][6]

  • Electrical Stimulation: Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[4][6]

  • Observation: Immediately following the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs. The absence of this phase is considered protection.[5]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis animal_prep Animal Acclimation & Weighing drug_admin Drug/Vehicle Administration animal_prep->drug_admin Dosing anesthesia Topical Anesthetic & Saline drug_admin->anesthesia stimulation Corneal Electrode Placement & Electrical Stimulus anesthesia->stimulation observation Observe for Tonic Hindlimb Extension stimulation->observation data_record Record Protected vs. Unprotected observation->data_record ed50_calc Calculate ED50 data_record->ed50_calc

Workflow for the Maximal Electroshock (MES) seizure test.

Anticancer and Antimicrobial Activity: Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[7] By using a 4'-hydroxyacetophenone (analogous to the core of our starting material) and a 4-chlorobenzaldehyde, chalcones bearing the key structural motifs of our topic can be readily prepared. These compounds have demonstrated significant potential as both anticancer and antimicrobial agents.[8][9][10]

Comparative Anticancer Activity of Chalcone Derivatives

The anticancer activity of chalcones is typically assessed using in vitro cytotoxicity assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparing potency.

Chalcone DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)
(E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one---[8]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeHeLaCervical Cancer10.05 ± 0.22[11]
2',4-dihydroxy-4',6'-dimethoxy-chalconeMCF-7Breast Cancer52.5[11]
Chalcone-coumarin hybrid (39, S009-131)HeLaCervical Cancer4.7[12]
Chalcone-benzoxaborole hybrid (15)SKOV3Ovarian Cancer1.4[2]

Lower IC₅₀ values indicate greater cytotoxicity.

The data shows that structural modifications to the basic chalcone scaffold can significantly impact anticancer activity. Hybrid molecules, such as those incorporating coumarin or benzoxaborole moieties, have shown particularly high potency against various cancer cell lines.[2][8][12] The mechanism of action for many anticancer chalcones involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][13]

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (chalcone derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Treat the cells with serial dilutions of the chalcone derivative for a specified period (e.g., 48 or 72 hours). Include vehicle-treated (DMSO) and untreated control wells.[11]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value.

MTT_Assay cluster_setup Assay Setup cluster_reaction MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach treat_cells Treat with Chalcone Derivatives incubate_attach->treat_cells incubate_treat Incubate (48-72h) treat_cells->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for the MTT cytotoxicity assay.
Comparative Antimicrobial Activity of Chalcone Derivatives

The antimicrobial potential of chalcones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Chalcone DerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Hydroxy & Chloro-substituted (3m)Staphylococcus aureus-Benzyl penicillin-[14]
Hydroxy & Chloro-substituted (3m)Bacillus subtilis-Benzyl penicillin-[14]
Hydroxy & Chloro-substituted (3m)Escherichia coli-Benzyl penicillin-[14]
Thiazole-chalcone hybrid (12)Mycobacterium tuberculosis2.43 (µM)Pyrazinamide25.34 (µM)[15]
Thiazole-chalcone hybrid (7)Mycobacterium tuberculosis4.41 (µM)Pyrazinamide25.34 (µM)[15]

Lower MIC values indicate greater antimicrobial activity.

The results highlight that chalcones substituted with chloro and hydroxy groups, particularly those incorporating heterocyclic rings like pyridine or thiazole, can exhibit potent antibacterial activity, sometimes exceeding that of standard antibiotics.[10][14]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[16]

Objective: To find the lowest concentration of a chalcone derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Test compound (chalcone derivative) dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the chalcone derivative in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration.[16]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[17]

Conclusion

While direct and extensive derivatization of this compound is not widely documented in readily available literature, its structural components serve as an excellent blueprint for the design of potent bioactive molecules. By exploring structurally analogous GABA derivatives and chalcones, it is evident that the combination of a chlorinated phenyl ring, a flexible carbon chain, and a reactive hydroxyl group provides a fertile ground for developing compounds with significant anticonvulsant, anticancer, and antimicrobial activities. The experimental data and protocols presented in this guide offer a comparative framework for researchers and drug development professionals to build upon this versatile chemical scaffold. Future work should focus on the direct synthesis and biological evaluation of novel derivatives from this compound to fully exploit its therapeutic potential.

References

A Comparative Guide to the Physicochemical Properties of Butyrophenone Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Butyrophenones

Since the discovery of chlorpromazine and the subsequent development of haloperidol, the butyrophenone class of compounds has been a cornerstone in the treatment of various psychiatric disorders, most notably schizophrenia.[1][2] These synthetic agents, characterized by a core 1-phenylbutan-1-one structure, primarily exert their antipsychotic effects through potent antagonism of the dopamine D2 receptor.[3][4] Haloperidol, the most widely used classical antipsychotic from this class, set a benchmark for efficacy, particularly in managing the "positive" symptoms of schizophrenia like hallucinations and delusions.[3][4]

However, the journey of a drug from a promising molecule to a safe and effective therapeutic is governed by more than just its pharmacodynamic interactions. The physicochemical properties of a compound—such as its solubility, lipophilicity, and ionization state (pKa)—are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. These properties dictate how a drug behaves in the physiological environment, influencing its bioavailability, ability to cross the blood-brain barrier, and potential for side effects. For researchers, scientists, and drug development professionals, a deep, comparative understanding of these properties among butyrophenone analogs is essential for optimizing existing therapies and designing novel agents with improved therapeutic windows.

This guide provides a comparative analysis of the key physicochemical properties of selected butyrophenone analogs, details the standard methodologies for their determination, and discusses the critical structure-property relationships that guide modern drug design.

Pillar 1: Key Physicochemical Properties and Their Impact on Drug Action

The therapeutic success of a butyrophenone analog is intrinsically linked to a delicate balance of its physicochemical characteristics.

  • Lipophilicity (LogP/LogD): This parameter, expressed as the logarithm of the partition coefficient between n-octanol and water, is a crucial measure of a drug's ability to permeate biological membranes, including the blood-brain barrier. For antipsychotics, optimal lipophilicity is required to ensure sufficient central nervous system (CNS) penetration. However, excessively high lipophilicity can lead to increased metabolic clearance and non-specific binding, potentially causing toxicity.[5]

  • Aqueous Solubility: Adequate solubility is a prerequisite for drug absorption and formulation. Poorly soluble compounds often exhibit low and variable bioavailability.[6][7] Many butyrophenones are weak bases and are practically insoluble in water at physiological pH, necessitating formulation strategies like the use of lactate or decanoate salts to improve their administration and release profiles.[8][9]

  • Ionization Constant (pKa): Most butyrophenones contain a basic tertiary amine within their piperidine ring, which is protonated at physiological pH (approximately 7.4). The pKa value determines the degree of ionization of the molecule. This is critical as the charged (protonated) species often has higher water solubility, while the neutral (unprotonated) form is more capable of crossing lipid membranes. Therefore, the pKa directly influences both solubility and permeability.[10][11]

  • Melting Point: The melting point is an indicator of the stability of the crystal lattice of a solid compound. It can influence the dissolution rate and manufacturing processes of the final drug product. Butyrophenones are typically crystalline solids with relatively high melting points.[8][12]

Pillar 2: Methodologies for Physicochemical Characterization

To ensure accuracy and reproducibility, the determination of these properties follows standardized, self-validating protocols.

Experimental Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method

The shake-flask method is the gold standard for LogD determination, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).[5][13][14]

Step-by-Step Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely before use.[15]

  • Sample Preparation: Prepare a stock solution of the butyrophenone analog in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing a precise volume ratio of the pre-saturated n-octanol and buffer (e.g., 1:1). The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 2 to 24 hours) to allow the compound to reach partitioning equilibrium.[7][16]

  • Phase Separation: Centrifuge the vial at high speed (e.g., 16,000 x g for 4 minutes) to ensure complete separation of the two phases and pellet any precipitate.[15]

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

  • Calculation: The LogD is calculated using the formula: LogD = log10 ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Workflow for LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Pre-saturate n-octanol and aqueous buffer (pH 7.4) E1 Add analyte to pre-saturated phases P1->E1 P2 Prepare analyte stock solution P2->E1 E2 Shake to reach equilibrium E1->E2 E3 Centrifuge for phase separation E2->E3 A1 Sample aqueous and octanol phases E3->A1 A2 Quantify concentration by HPLC A1->A2 A3 Calculate LogD value A2->A3

References

validation of 4-Chloro-4'-hydroxybutyrophenone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of active pharmaceutical ingredient (API) manufacturing, the selection of a synthetic pathway is a decision with far-reaching consequences, impacting everything from production efficiency and cost to regulatory compliance and environmental footprint. This guide offers a deep dive into the validation of key intermediates in the synthesis of Bupropion, a widely used antidepressant and smoking cessation aid. While the initial query focused on 4-Chloro-4'-hydroxybutyrophenone, a thorough review of established industrial processes reveals that the more prevalent and well-documented precursor is its structural isomer, m-chloropropiophenone . This guide will, therefore, pivot to provide a more impactful and practical comparison of the synthesis routes for Bupropion starting from this critical intermediate, delivering actionable insights for professionals in drug development.

Bupropion: A Market Leader and A Synthetic Challenge

Bupropion hydrochloride, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride, is a cornerstone in the treatment of depression and nicotine dependence.[1] Its synthesis is a topic of significant interest, with a constant drive to optimize for yield, purity, and sustainability. The most common synthetic strategies revolve around the formation of the aminoketone structure from a suitable propiophenone precursor.

The Dominant Industrial Route: Synthesis from m-Chloropropiophenone

The most established and widely practiced synthesis of Bupropion begins with m-chloropropiophenone. This pathway is favored for its reliability and relatively high yield. The core transformation involves an α-bromination of the propiophenone, followed by a nucleophilic substitution with tert-butylamine.[2][3]

G A m-Chloropropiophenone B α-Bromo-m-chloropropiophenone A->B Bromination (Br2) D Bupropion (Free Base) B->D Amination C tert-Butylamine C->D E Bupropion HCl D->E Salt Formation (HCl)

Figure 1. The primary industrial synthesis of Bupropion.

This route is well-documented in numerous patents and scientific literature, with total yields reported in the range of 70-85% and final product purity exceeding 99.9% after recrystallization.[1][4]

The Green Chemistry Approach: A Safer, More Sustainable Alternative

In recent years, there has been a significant push to develop "greener" synthetic methods that reduce the use of hazardous materials. For Bupropion synthesis, this has led to modifications of the traditional route, primarily focusing on replacing elemental bromine and hazardous solvents.[5]

A notable greener alternative employs N-bromosuccinimide (NBS) as the brominating agent, which is a solid and therefore easier and safer to handle than volatile and highly corrosive liquid bromine.[5][6] Additionally, reprotoxic solvents like N-methylpyrrolidinone (NMP) can be replaced with bio-based solvents such as Cyrene.[5]

G A m-Chloropropiophenone B α-Bromo-m-chloropropiophenone A->B Bromination (NBS, p-TSA catalyst) D Bupropion (Free Base) B->D Amination (in Cyrene) C tert-Butylamine C->D E Bupropion HCl D->E Salt Formation (HCl)

Figure 2. A greener synthetic workflow for Bupropion.

While these modifications significantly improve the safety and environmental profile of the synthesis, they can sometimes come at the cost of a slightly reduced overall yield, which is reported to be around 68%.[5][7]

An Alternative Starting Point: The m-Chlorobenzonitrile Route

Another synthetic approach begins with m-chlorobenzonitrile. This route involves a Grignard reaction with an ethyl magnesium halide to form m-chloropropiophenone, which then proceeds through the same bromination and amination steps as the primary route.[1][8][9]

While this method utilizes a different starting material, it has not gained widespread industrial favor. The primary reason is the operational complexity and sensitivity of the Grignard reaction, which requires strictly anhydrous conditions.[1] Failure to maintain these conditions can lead to poor yields and the formation of impurities that are difficult to remove, ultimately impacting the final product's quality.[1]

Performance Metrics: A Comparative Analysis

The choice of a synthetic route in a pharmaceutical setting is a multi-faceted decision. The following table provides a comparative overview of the discussed pathways.

Parameter Route 1: Traditional (m-Chloropropiophenone) Route 2: Greener Synthesis Route 3: m-Chlorobenzonitrile Start Expert Insights & Justification
Overall Yield 70-85%[1][3][4]~68%[5][7]Generally lower and more variableThe traditional route is well-optimized for high yield. The greener route's yield is slightly lower due to potentially less aggressive reagents. The Grignard step in Route 3 is often the yield-limiting step.
Final Purity >99.9% (with recrystallization)[1]High, comparable to Route 1Can be lower due to byproductsThe cleaner reaction profile of the traditional and greener routes simplifies purification. The Grignard reaction in Route 3 can introduce hard-to-remove byproducts.[1]
Number of Key Steps 334The m-chlorobenzonitrile route adds an extra step (the Grignard reaction) to arrive at the common intermediate.
Safety & Environmental Impact Use of hazardous liquid bromine and reprotoxic solvents (NMP).[2][5]Avoids liquid bromine and uses safer, bio-based solvents.[5]Involves highly reactive and moisture-sensitive Grignard reagents.The greener route is demonstrably superior in terms of EHS (Environment, Health, and Safety). The traditional route requires significant engineering controls for handling bromine.
Industrial Applicability High - currently the dominant method.Growing, especially in companies with strong green chemistry mandates.Low - generally avoided due to complexity and control issues.[1]The robustness, high yield, and predictability of the traditional route have made it the industrial standard. The greener route is a strong contender for future manufacturing.

Experimental Protocol: The Traditional Synthesis of Bupropion

The following is a representative, lab-scale protocol for the synthesis of Bupropion from m-chloropropiophenone.

Materials:

  • m-Chloropropiophenone

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • tert-Butylamine

  • N-methylpyrrolidinone (NMP)

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • Bromination: Dissolve m-chloropropiophenone in dichloromethane. Add bromine dropwise at a controlled temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up 1: Remove the dichloromethane under reduced pressure.

  • Amination: To the crude α-bromo-m-chloropropiophenone, add N-methylpyrrolidinone and tert-butylamine. Warm the mixture gently.

  • Work-up 2: Quench the reaction with water and extract the Bupropion free base into diethyl ether.

  • Salt Formation: Add concentrated hydrochloric acid to the ether solution to precipitate Bupropion hydrochloride.

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.[1]

Trustworthiness of the Protocol: This protocol is a well-established method documented in numerous patents and publications.[1][3] The in-process controls, such as TLC monitoring, ensure the reaction goes to completion. The extraction and final precipitation steps are designed to effectively separate the desired product from byproducts and unreacted reagents. The final recrystallization is a critical step for achieving the high purity required for an API.

Conclusion: A Clear Choice for Efficiency and a Greener Path Forward

The synthesis of Bupropion from m-chloropropiophenone via bromination and amination stands as the most efficient and industrially validated route. It offers a robust process with high yields and exceptional purity. However, the growing emphasis on green chemistry has led to significant improvements, with alternative reagents like NBS and safer solvents presenting a compelling case for future manufacturing processes. The alternative route starting from m-chlorobenzonitrile, while chemically feasible, presents significant operational challenges that make it less attractive for large-scale production. For researchers and drug developers, a thorough understanding of these competing factors is essential for making informed decisions that balance economic, safety, and environmental considerations.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against Butyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, forensic toxicologists, and drug development professionals, the accurate detection of butyrophenone antipsychotics is paramount. Immunoassays offer a rapid and sensitive method for screening these compounds, but their utility is critically dependent on the specificity of the antibodies employed. This guide provides an in-depth comparison of antibody cross-reactivity for butyrophenone derivatives, grounded in experimental data, to aid in the selection and interpretation of these vital analytical tools.

The Butyrophenone Family: Structural Similarities and Analytical Challenges

The butyrophenone class of antipsychotic drugs, which includes widely used medications such as haloperidol, droperidol, and benperidol, share a common chemical scaffold: a 1-phenylbutan-1-one backbone.[1] Modifications to the piperidine ring and the phenyl group give rise to the diverse pharmacological profiles of these drugs. However, these structural similarities also present a significant analytical challenge: antibodies raised against one butyrophenone derivative may exhibit cross-reactivity with others, leading to potential false-positive results or inaccurate quantification.[2]

Understanding the degree of this cross-reactivity is not merely an academic exercise; it is a critical factor in the validation of any immunoassay used for clinical monitoring, forensic analysis, or pharmacokinetic studies.[3] The choice between a highly specific monoclonal antibody and a broader-acting polyclonal antibody, for instance, will depend entirely on the intended application—be it the specific detection of a single compound or the general screening for a class of drugs.

Generating the Tools: The Art of Hapten Synthesis and Immunization

Butyrophenones, being small molecules (haptens), are not immunogenic on their own. To elicit an antibody response, they must first be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][5][6] The site of this conjugation is a critical determinant of the resulting antibody's specificity.

The design of the hapten—the butyrophenone derivative modified with a linker arm for conjugation—is a strategic process. The goal is to expose the most unique structural features of the target molecule to the immune system, thereby generating antibodies that can distinguish it from its close relatives. For example, if the aim is to produce an antibody highly specific to haloperidol, the linker should be attached at a position that leaves the characteristic p-chlorophenyl and hydroxyl groups on the piperidine ring exposed.

Caption: Workflow for producing antibodies against small molecule haptens like butyrophenones.

Putting Antibodies to the Test: A Comparative Analysis of Cross-Reactivity

The performance of an antibody in an immunoassay is ultimately defined by its binding characteristics. For screening butyrophenones, the competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed format.[3][7][8][9] In this assay, the drug present in a sample competes with a labeled version of the drug for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the drug in the sample.

The following table presents cross-reactivity data from a commercially available Haloperidol Metabolites ELISA kit, providing a quantitative comparison of the antibody's binding to haloperidol and other structurally related compounds.[10]

CompoundStructure% Cross-Reactivity
Haloperidol Metabolite (II)4-(4-chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol100%
Haloperidol 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one 84%
Haloperidol Metabolite (I)4-(4-chlorophenyl)-4-hydroxypiperidine48%
Bromperidol4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one157%
Azaperone1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one0.002%

Data sourced from the Neogen Haloperidol Metabolites Forensic ELISA Kit package insert.[10]

Interpreting the Data: A Structural Perspective

The cross-reactivity data reveals a fascinating interplay between molecular structure and antibody recognition. The antibody in this particular assay shows the highest affinity for bromperidol, even greater than for its primary target, a haloperidol metabolite. This is likely due to the high structural similarity between bromperidol and haloperidol, with the only difference being the substitution of a bromine atom for a chlorine atom on the phenyl ring of the piperidine moiety. The antibody evidently tolerates, and in this case, even prefers this substitution.

The reduced cross-reactivity with Haloperidol Metabolite (I), which lacks the butyrophenone portion of the molecule, underscores the importance of this structural element for antibody binding. The negligible cross-reactivity with azaperone, a butyrophenone with a significantly different piperazine ring structure, further highlights the antibody's specificity for the core haloperidol-like scaffold.

Butyrophenone_Structures cluster_haloperidol Haloperidol cluster_bromperidol Bromperidol cluster_benperidol Benperidol cluster_droperidol Droperidol Haloperidol Bromperidol Benperidol Droperidol

Caption: Structural comparison of common butyrophenone derivatives.

Experimental Protocol: Competitive ELISA for Butyrophenone Screening

To ensure the validity and reproducibility of cross-reactivity studies, a well-defined and rigorously controlled experimental protocol is essential. The following is a detailed, step-by-step methodology for a competitive ELISA, typical for the screening of butyrophenones.

Materials:

  • Microtiter plate pre-coated with anti-butyrophenone antibody

  • Haloperidol standard solutions (for calibration curve)

  • Butyrophenone derivatives to be tested for cross-reactivity

  • Enzyme-conjugated butyrophenone (e.g., HRP-haloperidol)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of haloperidol standards of known concentrations in an appropriate buffer.

    • Prepare solutions of the test compounds (other butyrophenone derivatives) at various concentrations.

  • Competitive Binding:

    • Add a defined volume of standard or sample to the appropriate wells of the antibody-coated microtiter plate.

    • Immediately add a defined volume of the enzyme-conjugated butyrophenone to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding to occur.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the wells multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Reaction:

    • Add the substrate solution to each well.

    • Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate into a colored product.

  • Stopping the Reaction:

    • Add the stop solution to each well to halt the enzymatic reaction. This will typically cause a color change.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the haloperidol standards against their known concentrations.

    • Determine the concentration of each test compound that produces a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Haloperidol / IC50 of Test Compound) x 100

Competitive_ELISA_Workflow Start Start AddSample Add Sample/Standard (Contains Unlabeled Drug) Start->AddSample AddConjugate Add Enzyme-Conjugated Drug AddSample->AddConjugate Incubate Incubate (Competitive Binding) AddConjugate->Incubate Wash1 Wash to Remove Unbound Reagents Incubate->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate IncubateColor Incubate for Color Development AddSubstrate->IncubateColor AddStop Add Stop Solution IncubateColor->AddStop ReadAbsorbance Read Absorbance AddStop->ReadAbsorbance Analyze Analyze Data & Calculate Cross-Reactivity ReadAbsorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for a competitive ELISA to determine antibody cross-reactivity.

Conclusion: Informed Decisions for Reliable Results

The cross-reactivity of antibodies raised against butyrophenone derivatives is a critical parameter that dictates the reliability and applicability of immunoassays for their detection. This guide has demonstrated that while structural similarity within the butyrophenone class can lead to significant cross-reactivity, the degree of this interaction is quantifiable and predictable to some extent based on molecular structure.

By understanding the principles of hapten design, the nuances of competitive immunoassays, and by carefully considering quantitative cross-reactivity data, researchers and clinicians can make informed decisions in selecting the most appropriate antibody for their specific needs. Whether the goal is the highly specific quantification of a single analyte or the broad-spectrum screening of a class of compounds, a thorough understanding of antibody cross-reactivity is the cornerstone of accurate and reliable results.

References

A Senior Application Scientist's Guide to Catalyst Efficacy in the Synthesis of 4-Chloro-4'-hydroxybutyrophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed examination of catalytic strategies for the synthesis of 4-Chloro-4'-hydroxybutyrophenone. This molecule is a crucial intermediate in the synthesis of various pharmaceuticals. The efficiency of its production via the Friedel-Crafts acylation of phenol with 4-chlorobutyryl chloride is critically dependent on the catalyst employed. This guide provides an in-depth comparison of various catalytic systems, moving beyond mere procedural lists to explain the underlying chemical principles and provide actionable, data-supported insights for laboratory and industrial applications.

The Core Reaction: Friedel-Crafts Acylation of Phenol

The synthesis of this compound is primarily achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[1] The reaction involves the acylation of phenol with an acylating agent, in this case, 4-chlorobutyryl chloride, in the presence of a catalyst.

A critical challenge in the acylation of phenols is managing regioselectivity. Phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation on the aromatic ring to form the desired hydroxyarylketone, or O-acylation on the phenolic oxygen to form an ester.[2] The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired C-acylated product, which is thermodynamically more stable. Furthermore, the hydroxyl group of phenol can coordinate with Lewis acid catalysts, potentially deactivating them.[2][3]

References

Safety Operating Guide

Navigating the Handling of 4-Chloro-4'-hydroxybutyrophenone: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: An Evidence-Based Assessment

4-Chloro-4'-hydroxybutyrophenone is a halogenated aromatic ketone. Based on the toxicological data of analogous compounds, such as 4-Chloro-4'-fluorobutyrophenone and 4-Chloro-4'-hydroxybenzophenone, we can infer a likely hazard profile. The primary risks associated with this class of compounds include:

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3]

Given these potential hazards, a stringent PPE protocol is not merely a recommendation but a necessity for safe handling.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is your primary defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods.
Eye Protection Chemical safety goggles or safety glasses with side shieldsProtects eyes from splashes, and airborne particles.
Body Protection A properly fitting lab coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if vapors or aerosols are generated.Minimizes the risk of inhaling airborne contaminants.
Experimental Protocol: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don the first pair of gloves, ensuring the cuffs of the lab coat are tucked inside. If double-gloving, put the second pair on over the first.

Doffing Sequence:

  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare skin.

  • Lab Coat: Remove the lab coat by rolling it outwards and away from the body.

  • Eye Protection: Remove eye protection.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.

Below is a diagram illustrating the logical workflow for PPE usage.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence cluster_post Post-Handling prep_start Assess Hazards select_ppe Select Appropriate PPE prep_start->select_ppe don_coat 1. Lab Coat select_ppe->don_coat don_resp 2. Respirator (if needed) don_coat->don_resp don_eye 3. Eye Protection don_resp->don_eye don_gloves 4. Gloves don_eye->don_gloves handle_chem Handle this compound don_gloves->handle_chem doff_gloves 1. Gloves handle_chem->doff_gloves doff_coat 2. Lab Coat doff_gloves->doff_coat doff_eye 3. Eye Protection doff_coat->doff_eye doff_resp 4. Respirator (if used) doff_eye->doff_resp wash_hands Wash Hands Thoroughly doff_resp->wash_hands dispose_waste Dispose of Waste wash_hands->dispose_waste

Figure 1: PPE Workflow for Handling this compound

Operational Plan: Safe Handling in the Laboratory

Adherence to standard laboratory safety practices is crucial.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

End-of-Life Cycle: Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and cost management.

  • Containerization: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Hazardous Waste" and list the chemical contents.

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

The following diagram outlines the decision-making process for waste disposal.

Figure 2: Disposal Plan for this compound Waste

By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-4'-hydroxybutyrophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-4'-hydroxybutyrophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.